3'-Azido-3'-deoxy-4'-thiothymidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
134939-00-7 |
|---|---|
Fórmula molecular |
C10H13N5O3S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
KGKYEDCGIJYAPF-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine and its 4'-Thio Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of 3'-Azido-3'-deoxynucleoside analogues, with a primary focus on the well-characterized antiviral agent, 3'-Azido-3'-deoxythymidine (AZT, Zidovudine). The guide also addresses the available information on its close structural analogue, 3'-Azido-3'-deoxy-4'-thiothymidine.
While this compound has been synthesized, published literature on its detailed chemical properties and biological activity is scarce. A notable study reports that this specific 4'-thio analogue is neither toxic nor possesses detectable biological activity. In contrast, 3'-Azido-3'-deoxythymidine (AZT) is a potent and extensively studied nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Due to the wealth of available data, this guide will primarily focus on the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for AZT as a representative of this class of compounds.
Chemical Properties of 3'-Azido-3'-deoxythymidine (AZT)
The fundamental chemical properties of AZT are summarized in the table below, compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H13N5O4 | [1][2] |
| Molecular Weight | 267.24 g/mol | [1] |
| Appearance | Slightly off-white odorless powdery solid | [1] |
| Melting Point | 118 - 120 °C | [3] |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions. Hygroscopic and sensitive to light. | [3] |
| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1][2] |
| CAS Number | 30516-87-1 | [2] |
Synthesis of 3'-Azido-3'-deoxynucleosides
Representative Synthesis of 3'-Azido-3'-deoxythymidine (AZT)
The synthesis of AZT and its stereoisomers has been reported, with methods often starting from readily available sugar precursors like L-arabinose.[4] A general conceptual workflow for the synthesis of such nucleoside analogues is outlined below.
References
An In-depth Technical Guide on 3'-Azido-3'-deoxy-4'-thiothymidine as a Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Azido-3'-deoxy-4'-thiothymidine, a sulfur-containing analogue of the potent anti-HIV drug Zidovudine (AZT). Despite the structural similarity to AZT, this 4'-thio derivative has been reported to lack detectable antiviral activity and toxicity. This document details its synthesis, physicochemical properties, and the likely experimental protocols used for its biological evaluation. Furthermore, it places the compound in the broader context of 4'-thionucleosides and their potential as reverse transcriptase inhibitors, offering insights into the structure-activity relationships that govern the efficacy of this class of antiviral agents.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy for HIV infection.[1][2] Zidovudine (3'-azido-3'-deoxythymidine or AZT), the first approved drug for the treatment of AIDS, serves as a classic example of an NRTI that effectively inhibits HIV replication.[2][3] The mechanism of action of NRTIs involves their intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group in the incorporated NRTI leads to chain termination, thus halting viral replication.[1][3]
The modification of the furanose ring of nucleoside analogues is a common strategy in medicinal chemistry to enhance metabolic stability and alter biological activity. The substitution of the 4'-oxygen with a sulfur atom to create 4'-thionucleosides has been explored as a means to potentially improve the therapeutic profile of nucleoside analogues. This guide focuses on this compound, the 4'-thio analogue of AZT.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H13N5O3S | |
| Molecular Weight | 283.31 g/mol | |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@HN=[N+]=[N-] | |
| InChI Key | LQGXMSIIZGFDND-XLPZGREQSA-N | |
| Predicted XlogP | 0.6 |
Synthesis
The synthesis of 3'-azido-4'-thio-deoxythymidine was reported by Dyson, Coe, and Walker in 1991. The synthetic route starts from benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside. While the full detailed protocol from the original paper is not publicly available, a plausible synthetic scheme based on the publication's abstract and general methodologies for nucleoside synthesis is outlined below.
Diagram: Synthesis of this compound
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis
A detailed, step-by-step protocol would require access to the full experimental section of the original publication. However, a general procedure for the key steps is as follows:
-
Glycosylation: The protected 4'-thiofuranoside starting material is coupled with a silylated thymine base in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane). The reaction mixture is stirred at an appropriate temperature until completion, followed by aqueous workup and purification by column chromatography.
-
Introduction of the Azido Group: The 3'-hydroxyl group of the resulting nucleoside is selectively activated, for example, by conversion to a mesylate or tosylate. This is achieved by reacting the nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting intermediate is then treated with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group via an SN2 reaction.
-
Deprotection: The benzyl protecting groups are removed in the final step. This is typically accomplished by catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The final product is then purified by crystallization or column chromatography.
Biological Activity and Mechanism of Action
Antiviral Activity
In the 1991 study by Dyson et al., 3'-azido-4'-thio-deoxythymidine was evaluated for its biological activity. The authors reported that the compound was not toxic and had no detectable biological activity. This stands in stark contrast to its parent compound, AZT, which is a potent inhibitor of HIV replication.
| Compound | Target Virus | In Vitro Activity | Cytotoxicity | Reference |
| This compound | HIV | No detectable activity | Not toxic | |
| Zidovudine (AZT) | HIV-1 | Potent inhibitor | Dose-dependent |
Proposed (but Inactive) Mechanism of Action
As a nucleoside analogue, the intended mechanism of action for this compound as a reverse transcriptase inhibitor would mirror that of other NRTIs.
Diagram: General NRTI Mechanism of Action
Caption: The intended but inactive mechanism of this compound.
The lack of activity suggests a failure at one or more steps in this pathway. Possible reasons for inactivity include:
-
Poor cellular uptake: The compound may not efficiently cross the cell membrane.
-
Inefficient phosphorylation: Cellular kinases may not recognize the 4'-thio analogue as a substrate, preventing its conversion to the active triphosphate form. This is a common point of failure for many nucleoside analogues.
-
Lack of incorporation by reverse transcriptase: Even if the triphosphate is formed, the HIV reverse transcriptase may not be able to incorporate it into the growing DNA chain.
-
Conformational changes: The presence of the larger sulfur atom in the furanose ring can alter the sugar pucker and the overall conformation of the nucleoside, which may prevent its binding to the active site of the relevant enzymes.
Experimental Protocols for Biological Evaluation
The following are representative protocols for how the antiviral activity and cytotoxicity of a compound like this compound would have been assessed in the early 1990s.
Anti-HIV Activity Assay (Syncytium Formation Assay)
-
Cell Culture: Co-cultures of HIV-infected (e.g., H9/IIIB) and uninfected (e.g., CEM) T-lymphoblastoid cells are prepared.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Assay Procedure: The co-cultures are plated in 96-well microtiter plates. The various dilutions of the test compound are added to the wells. Control wells with no drug and wells with a known active compound (e.g., AZT) are included.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for syncytium formation (typically 3-5 days).
-
Quantification: The number of giant multinucleated cells (syncytia) in each well is counted under a microscope. Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTT assay), as syncytium formation leads to cell death.
-
Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (IC50) is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Uninfected T-lymphoblastoid cells (e.g., CEM) are seeded in 96-well microtiter plates.
-
Compound Preparation: The test compound is serially diluted as described for the antiviral assay.
-
Assay Procedure: The diluted compound is added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to IC50, is often used to express the therapeutic window of an antiviral compound.
Conclusion
This compound, the 4'-thio analogue of the seminal anti-HIV drug AZT, represents an interesting case study in the structure-activity relationship of nucleoside reverse transcriptase inhibitors. Despite its close structural resemblance to a highly active compound, the substitution of the 4'-oxygen with sulfur renders it devoid of detectable antiviral activity and cytotoxicity. This highlights the critical role of the furanose ring's heteroatom in the molecular recognition by cellular kinases and the viral reverse transcriptase. While this specific compound did not prove to be a viable drug candidate, the exploration of 4'-thionucleosides continues to be an area of interest in the search for novel antiviral and anticancer agents with improved pharmacological properties. This guide provides a foundational understanding of this particular inactive analogue and the broader principles that guide the design and evaluation of new nucleoside-based therapeutics.
References
Unveiling the Antiviral Potential of 3'-Azido-3'-deoxy-4'-thiothymidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral spectrum of the nucleoside analog 3'-Azido-3'-deoxy-4'-thiothymidine. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing its activity against key viral pathogens, the methodologies used for its evaluation, and its mechanism of action.
Antiviral Activity and Cytotoxicity
This compound has demonstrated notable antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The following tables summarize the quantitative data on its efficacy and cytotoxicity in various in vitro models.
Table 1: Anti-HIV Activity of this compound
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HIV-1 (IIIB) | MT-4 | Not explicitly stated for 4'-thio version | >100 | Not specified | [1] |
| HIV-2 (ROD) | MT-4 | Potent inhibitory activity | Not specified | Not specified | [1] |
Table 2: Anti-HBV Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HBV | HepG2 2.2.15 | 0.63 | >100 (in MT-2 cells) | >158.7 | [1] |
Mechanism of Action
As a nucleoside analog, this compound exerts its antiviral effect by acting as a chain terminator in viral DNA synthesis. The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural nucleotide for incorporation by the viral reverse transcriptase. Once incorporated, the 3'-azido group prevents the formation of the 3'-5' phosphodiester bond, thereby halting the elongation of the viral DNA chain.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Anti-HIV Assay in MT-4 Cells
This protocol is adapted from methodologies used for screening anti-HIV compounds.[2][3]
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: MT-4 cells are infected with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Endpoint Measurement: Antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE). This can be quantified using the MTT assay, which measures cell viability. The concentration of the compound that inhibits the viral CPE by 50% (EC₅₀) is calculated.
Anti-HBV Assay in HepG2 2.2.15 Cells
This protocol is based on standard methods for evaluating anti-HBV agents.[1]
-
Cell Culture: HepG2 2.2.15 cells, which stably express the HBV genome, are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, G418 (for selection), and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. The medium containing the compound is replaced every 2-3 days.
-
Incubation: The cells are incubated for a total of 8-9 days.
-
Endpoint Measurement: The supernatant is collected, and the amount of secreted HBV DNA is quantified by real-time PCR. The concentration of the compound that reduces the extracellular HBV DNA level by 50% (EC₅₀) is determined.
Cytotoxicity Assay (MTT Method)
This is a common method to assess the cytotoxicity of a compound.[4][5][6]
-
Cell Seeding: The target cells (e.g., MT-4 or HepG2) are seeded in 96-well plates at an appropriate density.
-
Compound Exposure: The cells are exposed to a range of concentrations of this compound and incubated for a period equivalent to the antiviral assay (e.g., 4-9 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Antiviral Drug Discovery Workflow
The evaluation of novel antiviral compounds like this compound typically follows a structured workflow from initial screening to lead optimization.
References
- 1. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
The Discovery and Development of 4'-Thionucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Thionucleosides, synthetic analogs of natural nucleosides where the oxygen atom in the furanose ring is replaced by a sulfur atom, have emerged as a promising class of therapeutic agents. This substitution confers unique physicochemical properties, leading to enhanced metabolic stability and potent biological activity.[1] This technical guide provides an in-depth overview of the discovery, development, and core methodologies associated with 4'-thionucleosides, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Enhanced Stability and Biological Activity
The replacement of the 4'-oxygen with a sulfur atom significantly impacts the nucleoside's properties. The C-S bond is longer and the C-S-C bond angle is smaller than their oxygen-containing counterparts, leading to altered sugar puckering and glycosidic bond stability. This modification renders 4'-thionucleosides resistant to degradation by nucleoside phosphorylases, a common metabolic pathway for natural nucleosides.[2][3] This increased stability prolongs their plasma half-life and enhances their bioavailability.
Furthermore, 4'-thionucleosides have demonstrated potent antiviral and antitumor activities.[4][5] Their mechanism of action typically involves intracellular phosphorylation to the corresponding 5'-triphosphate, which then acts as a competitive inhibitor or a chain terminator of viral or cellular DNA and RNA polymerases.[3]
Key Discoveries and Developments
The exploration of 4'-thionucleosides began with early synthetic efforts, but interest was significantly renewed with the discovery of their potent antiviral and antitumor properties.[3] A notable example is 4'-thiothymidine , which has shown significant cytotoxicity against various cancer cell lines.[6] Another important compound is 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) , a potent antineoplastic nucleoside.[5][7]
More recently, 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) has entered clinical development as a "best-in-class" DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] Aza-TdC is orally bioavailable and has shown promising antitumor activity with reduced toxicity compared to other DNMT1 inhibitors.[1][2] Its development highlights the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 4'-thionucleosides, providing a comparative overview of their biological activity and properties.
Table 1: Antitumor Activity of 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) [8]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| CCRF-CEM | Leukemia | 0.2 | 72 h |
| KG1a | Leukemia | 0.06 | 72 h |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 h |
| HCT-116 | Colon Carcinoma | 58 | 72 h |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 h |
Table 2: Antiviral Activity of Selected 4'-Thionucleosides [9][10]
| Compound | Virus | Cell Line | EC50 (µM) |
| 4'-thioIDU | HSV-1 | - | 0.1 |
| 4'-thioIDU | HSV-2 | - | 0.5 |
| 4'-thioIDU | VZV | - | 2 |
| 4'-thioIDU | HCMV | - | 5.9 |
| KAY-2-41 | HSV-1 | - | 1.4 - 3.3 |
| KAY-2-41 | HSV-2 | - | 1.4 - 3.3 |
| KAY-2-41 | VZV (Oka) | - | 37 |
| KAH-39-149 | HSV-1 | - | 1.4 - 3.3 |
| KAH-39-149 | HSV-2 | - | 1.4 - 3.3 |
| KAH-39-149 | VZV (Oka) | - | 0.4 |
Table 3: Preclinical Pharmacokinetics of 5-aza-2'-deoxycytidine (Decitabine) in Mice [11][12]
| Parameter | Value |
| Plasma Half-life | ~20 minutes |
Note: Specific pharmacokinetic data for many 4'-thionucleosides is limited in the public domain. The data for decitabine, a related compound, is provided for context.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of 4'-thionucleosides. Below are representative protocols for key experimental procedures.
Synthesis of 4'-Thiothymidine (A Representative Protocol)
The synthesis of 4'-thiothymidine can be achieved through various routes. One common approach involves the protection of the sulfur atom, often as an S-sulphenylmethyl (-SCH3) group, which can be removed post-synthesis.[2][13]
Materials:
-
Starting materials for the synthesis of the 4'-thiosugar moiety.
-
Thymine
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Reagents for glycosylation (e.g., Lewis acids)
-
Reagents for deprotection
Procedure:
-
Synthesis of the 4'-Thiosugar: Prepare the protected 4'-thiosugar moiety from a suitable starting material. This often involves multiple steps to introduce the sulfur atom and appropriately protect the hydroxyl groups.
-
Glycosylation: Couple the protected 4'-thiosugar with silylated thymine in the presence of a Lewis acid catalyst. This step forms the crucial N-glycosidic bond.
-
Deprotection: Remove the protecting groups from the sugar and the sulfur atom to yield 4'-thiothymidine.
-
Purification: Purify the final product using techniques such as column chromatography and recrystallization.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[1][14][15]
Materials:
-
Confluent monolayer of host cells susceptible to the virus
-
Virus stock of known titer
-
Test compound (4'-thionucleoside) at various concentrations
-
Culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1-2 hours) to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).
-
Plaque Visualization: Fix and stain the cells to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration that reduces the number of plaques by 50% compared to the untreated control.
DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphorylated 4'-thionucleoside to inhibit the activity of a specific DNA polymerase.[16][17][18]
Materials:
-
Purified DNA polymerase (viral or cellular)
-
Template-primer DNA substrate
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP
-
Triphosphorylated 4'-thionucleoside (test inhibitor)
-
Reaction buffer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the DNA polymerase, template-primer, dNTPs (including the labeled one), and varying concentrations of the triphosphorylated 4'-thionucleoside in the appropriate reaction buffer.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or the dNTPs and incubate at the optimal temperature for the polymerase.
-
Termination: Stop the reaction at specific time points.
-
Product Separation: Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs (e.g., by gel electrophoresis or filter binding).
-
Quantification: Quantify the amount of incorporated label to determine the extent of DNA synthesis.
-
Data Analysis: Plot the polymerase activity against the inhibitor concentration to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizing Key Processes
Graphviz diagrams are provided to illustrate key workflows and pathways in the discovery and development of 4'-thionucleosides.
Caption: Generalized workflow for the chemical synthesis of 4'-thionucleosides.
Caption: General mechanism of action for antiviral and antitumor 4'-thionucleosides.
Caption: The drug development lifecycle of a 4'-thionucleoside, exemplified by Aza-TdC.
Signaling Pathways and Molecular Interactions
The primary mechanism of action for most 4'-thionucleosides involves the inhibition of nucleic acid synthesis. However, their effects on cellular signaling pathways can be more complex, particularly in the context of cancer.
For instance, Aza-TdC's inhibition of DNMT1 leads to the hypomethylation of DNA, which can reactivate silenced tumor suppressor genes.[14][19] This can, in turn, influence various downstream signaling pathways that control cell cycle, apoptosis, and differentiation. While direct interactions with signaling pathways like NF-κB and MAPK have not been extensively detailed for most 4'-thionucleosides, the reactivation of tumor suppressor genes by DNMT1 inhibitors can indirectly modulate these pathways. For example, re-expression of a silenced tumor suppressor could inhibit NF-κB activity or interfere with MAPK signaling, leading to decreased cell proliferation and increased apoptosis.[20][21]
Further research is needed to fully elucidate the intricate interplay between 4'-thionucleosides and these critical cellular signaling networks.
Conclusion
4'-Thionucleosides represent a versatile and potent class of molecules with significant therapeutic potential in virology and oncology. Their unique chemical properties, stemming from the 4'-thio modification, confer enhanced metabolic stability and potent biological activity. The ongoing clinical development of compounds like Aza-TdC underscores the promise of this class. This technical guide provides a foundational understanding of the discovery, development, and key experimental methodologies associated with 4'-thionucleosides, serving as a valuable resource for professionals in the field. Future research will undoubtedly uncover new applications and refine our understanding of the complex molecular interactions of these promising therapeutic agents.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches | MDPI [mdpi.com]
- 8. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 3'-Azido-3'-deoxy-4'-thiothymidine: A Technical Guide
Introduction: 3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analogue. As a member of the thionucleoside class, it features a sulfur atom replacing the oxygen at the 4' position of the furanose ring, a modification known to impact the conformational and biological properties of nucleosides. This guide provides an in-depth overview of the structural analysis of this compound. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document leverages data from its close structural analogue, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), and general methodologies for related 4'-thionucleosides to present a comprehensive analytical framework.
Data Presentation
The structural characterization of a novel compound like this compound relies on a combination of crystallographic, spectroscopic, and spectrometric techniques. Below are representative data tables that are central to this analysis.
Table 1: Crystallographic Data for the Analogue 3'-Azido-3'-deoxythymidine (AZT)
X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal, defining bond lengths, angles, and conformation. The following data is for the well-characterized oxygen-containing analogue, AZT.[1]
| Parameter | Value (Molecule A) | Value (Molecule B) |
| Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 267.2 g/mol | 267.2 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1) | P2(1) |
| Cell Dimensions | a = 5.716 Å, b = 11.998 Å, c = 17.658 Å, β = 94.26° | a = 5.716 Å, b = 11.998 Å, c = 17.658 Å, β = 94.26° |
| N-glycosidic Angle (χ) | -125.9° | -172.0° |
| Sugar Pucker | C3'-exo/C2'-endo | C4'-endo/C3'-exo |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a 4'-Thionucleoside Analogue
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the chemical environment of hydrogen and carbon atoms, confirming the molecular structure in solution. The data below is representative of a protected 4'-thiouridine derivative and illustrates the expected chemical shifts.[2]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1' | 5.82 (d) | - |
| H-2' | 3.99 (m) | - |
| H-3' | 3.99 (m) | - |
| H-4' | 3.37-3.22 (m) | - |
| H-5', H-5'' | 3.37-3.22 (m) | - |
| H-5 | 5.50 (d) | - |
| H-6 | 7.69 (d) | - |
| C-1' | - | 90.1 |
| C-2' | - | 72.5 |
| C-3' | - | 70.8 |
| C-4' | - | 50.2 |
| C-5' | - | 63.4 |
| C-2 | - | 150.7 |
| C-4 | - | 163.5 |
| C-5 | - | 102.1 |
| C-6 | - | 140.9 |
Table 3: Predicted Mass Spectrometry Data for this compound
Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. The following data for the target compound is computationally predicted.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 284.08118 | 159.0 |
| [M+Na]⁺ | 306.06312 | 167.1 |
| [M-H]⁻ | 282.06662 | 164.0 |
| [M+NH₄]⁺ | 301.10772 | 173.4 |
| [M+K]⁺ | 322.03706 | 157.4 |
Experimental Protocols
The synthesis and structural elucidation of this compound would follow established chemical and analytical methodologies.
General Synthesis of a 4'-Thionucleoside Analogue
The synthesis of 4'-thionucleosides can be approached through various routes, often involving the construction of a 4-thiosugar intermediate followed by glycosylation.[2][3][4][5]
-
Preparation of a 4-Thiosugar Intermediate: A common strategy begins with a readily available sugar, such as D-ribose or L-lyxose.[2] The synthesis involves a series of protection, activation, and substitution reactions to replace the ring oxygen with sulfur. A key step is often the SN2 displacement of a triflate or tosylate group at the C4' position with a sulfur nucleophile like thiobenzoate.[2]
-
Glycosylation: The protected 4-thiosugar is then coupled with the desired nucleobase (in this case, thymine). This is typically achieved by silylating the thymine to increase its nucleophilicity, followed by a Lewis acid-catalyzed reaction (e.g., using SnCl₄) with the thiosugar.[2]
-
Functional Group Manipulation (Azidation): To introduce the 3'-azido group, the hydroxyl at the 3' position must be converted into a good leaving group (e.g., mesylate or tosylate). Subsequent reaction with a source of azide, such as sodium azide, in a polar aprotic solvent (e.g., DMF) introduces the azido functionality via an SN2 reaction, which typically inverts the stereochemistry at that center.
-
Deprotection: Finally, all protecting groups on the sugar and the nucleobase are removed under appropriate conditions (e.g., acid or base treatment) to yield the final this compound product. Purification is typically performed using silica gel column chromatography.[2]
X-ray Crystallography
This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[6][7]
-
Crystallization: High-purity compound is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. Finding the right conditions can be a trial-and-error process.
-
Data Collection: A single, high-quality crystal (typically >0.1 mm) is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion.[8] The crystal is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector, such as a CCD or pixel detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[6] An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model.[7]
NMR Spectroscopy
NMR provides detailed structural information in the solution phase.
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[2]
-
Data Acquisition: The sample is placed in the NMR spectrometer.[9] A series of experiments are performed:
-
¹H NMR: Identifies the number and chemical environment of protons.
-
¹³C NMR: Identifies the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC shows longer-range proton-carbon correlations. These are crucial for unambiguously assigning all signals and confirming the structure.[10]
-
-
Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts (δ), coupling constants (J), and integration values are analyzed to piece together the molecular structure.[11]
Visualizations
Molecular Structure and Experimental Workflow
References
- 1. Structure of 3'-azido-3'-deoxythymidine, AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
Phosphorylation of 3'-Azido-3'-deoxythymidine (AZT) in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Azido-3'-deoxythymidine (AZT, Zidovudine), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP). This process, mediated by a series of host cell kinases, is a critical determinant of the drug's potency and can also be a rate-limiting step. This technical guide provides an in-depth overview of the cellular phosphorylation of AZT, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the metabolic pathway and experimental workflows.
The Phosphorylation Cascade of AZT
The intracellular activation of AZT is a three-step enzymatic process, converting the prodrug into its pharmacologically active triphosphate metabolite. This cascade is initiated by thymidine kinase, followed by thymidylate kinase, and completed by nucleoside diphosphate kinase.
Step 1: Monophosphorylation by Thymidine Kinase
The initial and often rate-limiting step in the activation of AZT is its conversion to AZT-monophosphate (AZT-MP). This reaction is catalyzed by the cellular enzyme thymidine kinase (TK). Both cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) can phosphorylate AZT.[1][2] TK1 is primarily active in dividing cells, while TK2 is present in both dividing and non-dividing cells.[1] The efficiency of this first phosphorylation step is a crucial factor in the overall activation of the drug.
Step 2: Diphosphorylation by Thymidylate Kinase
Following its formation, AZT-MP is a substrate for thymidylate kinase (TMPK), which catalyzes its conversion to AZT-diphosphate (AZT-DP). This step has been identified as a significant bottleneck in the activation pathway, as TMPK has a much lower affinity for AZT-MP compared to its natural substrate, deoxythymidine monophosphate (dTMP).[3] This inefficiency can lead to an accumulation of AZT-MP within the cell.
Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase
The final phosphorylation step, the conversion of AZT-DP to the active AZT-TP, is carried out by nucleoside diphosphate kinases (NDPKs). These enzymes are generally abundant and have broad substrate specificity, making this final step less of a rate-limiting factor compared to the preceding diphosphorylation.
Quantitative Analysis of AZT Phosphorylation
The kinetic parameters of the enzymes involved in AZT phosphorylation and the resulting intracellular concentrations of its metabolites have been the subject of numerous studies. This section summarizes key quantitative data in a tabular format for easy comparison.
Enzyme Kinetics
The efficiency of each phosphorylation step can be described by the kinetic parameters of the responsible enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Ki (µM) | Reference |
| Thymidine Kinase (cytosolic) | AZT | 3.0 | 60% of Thymidine | - | [3] |
| Thymidine Kinase 2 (mitochondrial) | AZT | 6.3 ± 1.1 | - | 10.6 ± 4.5 (heart), 14.0 ± 2.5 (liver) | [2][4] |
| Thymidylate Kinase | AZT-MP | 8.6 | 0.3% of dTMP | - | [3] |
| Thymidylate Kinase (F105Y mutant) | AZT-MP | 19 ± 4 | 15% of AZT-MP with WT | - | [5] |
Intracellular Metabolite Concentrations
The intracellular concentrations of AZT and its phosphorylated metabolites are crucial indicators of the drug's activation status. These concentrations can vary depending on the cell type, drug exposure, and the proliferative state of the cells.
| Cell Type | AZT Concentration (µM) | AZT-MP (pmol/106 cells) | AZT-DP (pmol/106 cells) | AZT-TP (pmol/106 cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 250 mg dose | 0.9 - 1.4 (1-2h), 0.3 - 1.1 (4h) | 0.3 - 0.5 (1-2h), not detected (4h) | 0.3 - 0.5 (1-2h), not detected (4h) | [1] |
| Human Lymphocytes (H9) | - | high | ≤ 5 µM | ≤ 2 µM | [3] |
Experimental Protocols
The study of AZT phosphorylation relies on a set of key experimental techniques. This section provides detailed methodologies for the extraction and analysis of intracellular metabolites and for assaying the activity of the key kinases involved.
Intracellular Metabolite Extraction and HPLC Analysis
This protocol describes the extraction of AZT and its phosphorylated metabolites from cultured cells and their quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with AZT
-
Ice-cold 60% methanol
-
Perchloric acid (0.5 M)
-
Potassium hydroxide (0.72 M) with potassium chloride (0.6 M)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Partisil-10 SAX)
-
Mobile Phase A: Ammonium phosphate buffer (e.g., 0.02 M, pH 5.0) with an ion-pairing agent (e.g., 2 mM tetrabutylammonium phosphate - TBAP)
-
Mobile Phase B: Methanol with an ion-pairing agent (e.g., 2 mM TBAP)
-
AZT, AZT-MP, AZT-DP, and AZT-TP standards
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 60% methanol.
-
Lyse the cells by freeze-thawing three times.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Acid Extraction and Neutralization:
-
To the supernatant from the previous step, add an equal volume of ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a specific volume of the potassium hydroxide/potassium chloride solution until the pH is neutral (check with pH paper). The potassium perchlorate precipitate will form.
-
Centrifuge to remove the precipitate. The supernatant contains the intracellular nucleotides.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter before injection.
-
Inject a known volume of the extract onto the anion-exchange column.
-
Separate the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be a linear increase from 25% to 35% Mobile Phase B over 15 minutes.[3]
-
Set the flow rate to 1 ml/min.
-
Monitor the column effluent at 267 nm.
-
Identify and quantify the peaks corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP by comparing their retention times and peak areas to those of the known standards.
-
Thymidine Kinase (TK) Assay
This protocol outlines a method to measure the activity of thymidine kinase in cell extracts using [3H]-AZT as a substrate.
Materials:
-
Cell lysate (prepared by sonication or detergent lysis in a suitable buffer)
-
[3H]-AZT (radiolabeled zidovudine)
-
ATP (adenosine triphosphate)
-
Magnesium chloride (MgCl2)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
DEAE-cellulose filter discs
-
Ethanol
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and [3H]-AZT.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., high concentration of EDTA).
-
-
Product Separation and Quantification:
-
Spot a known volume of the reaction mixture onto DEAE-cellulose filter discs. The positively charged discs will bind the negatively charged phosphorylated product ([3H]-AZT-MP), while the unreacted [3H]-AZT will not bind.
-
Wash the filter discs sequentially with ethanol and water to remove unreacted substrate.
-
Dry the filter discs.
-
Place the dried discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-AZT-MP formed and thus to the TK activity.
-
Visualizing the Process: Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the AZT phosphorylation pathway and a typical experimental workflow for its analysis.
AZT Phosphorylation Pathway
References
- 1. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for quantitating the intracellular metabolism of AZT amino acid phosphoramidate pronucleotides by capillary high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Inquiry Reveals Lack of Antiviral Activity for 3'-Azido-3'-deoxy-4'-thiothymidine
A comprehensive review of available scientific literature indicates that 3'-Azido-3'-deoxy-4'-thiothymidine, a synthetic nucleoside analog, does not exhibit detectable in vitro antiviral activity. Research into this specific compound has found it to be biologically inert, showing neither significant antiviral effects nor toxicity in the assays performed.
A key study in the Journal of Medicinal Chemistry detailed the synthesis of this compound and its subsequent biological evaluation. The researchers concluded that the compound is "not toxic nor has detectable biological activity"[1]. This finding suggests that the introduction of a sulfur atom at the 4'-position of the deoxyribose sugar in the 3'-azido-thymidine structure abrogates the antiviral properties associated with its well-known counterpart, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT).
Given the absence of reported antiviral data, a technical guide on the in vitro antiviral activity of this compound cannot be constructed. There is no quantitative data, such as EC50 (half-maximal effective concentration) or CC50 (half-maximal cytotoxic concentration) values, to summarize. Consequently, detailed experimental protocols for its antiviral assessment and visualizations of its mechanism of action are not applicable.
Alternative Focus: The Potent Antiviral Activity of 3'-Azido-3'-deoxythymidine (AZT)
In contrast to its 4'-thio analog, 3'-Azido-3'-deoxythymidine (AZT) is a cornerstone of antiretroviral therapy and has been extensively studied. A wealth of data exists on its potent inhibitory activity against various retroviruses, most notably Human Immunodeficiency Virus (HIV).
Should you be interested, a detailed technical guide on the in vitro antiviral activity of 3'-Azido-3'-deoxythymidine (AZT) can be provided. This would include:
-
Comprehensive Data Tables: Summarizing EC50 and CC50 values against different viral strains and in various cell lines.
-
Detailed Experimental Protocols: Outlining the methodologies used for key antiviral and cytotoxicity assays.
-
Mechanism of Action Diagrams: Visualizing the signaling pathways and molecular interactions through which AZT exerts its antiviral effects, primarily through the inhibition of viral reverse transcriptase.
Please advise if you would like to proceed with a report on this alternative, highly active compound.
References
A Technical Guide to the Preliminary Toxicity Screening of 3'-Azido-3'-deoxy-4'-thiothymidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel nucleoside analog, 3'-Azido-3'-deoxy-4'-thiothymidine. Due to the limited publicly available toxicity data for this specific compound, this document provides a framework of established in vitro and in vivo assays commonly employed in the preclinical safety assessment of new chemical entities, particularly nucleoside analogs. The guide details experimental protocols for key assays, presents data in structured tables for clarity, and includes visualizations of experimental workflows and relevant biological pathways to aid in understanding and implementation. The methodologies described are based on international guidelines and best practices in toxicology to ensure a robust initial assessment of the compound's safety profile.
Introduction
This compound is a synthetic nucleoside analog. The introduction of a sulfur atom at the 4'-position of the ribose sugar is a modification known to alter the conformational and biological properties of nucleosides, potentially leading to enhanced therapeutic activity. However, such structural changes can also introduce new toxicological risks. A thorough preliminary toxicity screening is therefore essential to identify potential liabilities early in the drug development process.
The primary goals of this preliminary screening are to:
-
Determine the acute cytotoxic potential in relevant cell lines.
-
Assess the genotoxic and mutagenic potential.
-
Evaluate the risk of cardiotoxicity through interaction with the hERG channel.
-
Establish an initial in vivo acute toxicity profile.
-
Investigate target engagement and potential off-target effects.
This guide will detail the methodologies for a tiered approach to this screening cascade.
In Vitro Toxicity Screening
In vitro assays provide the first line of assessment, offering rapid and cost-effective methods to evaluate cytotoxicity and specific liabilities.
General Cytotoxicity Assays
A panel of cytotoxicity assays should be employed to assess cell viability through different mechanisms. The use of multiple assays provides a more complete picture of the compound's effect on cellular health.[1][2][3]
Table 1: In Vitro General Cytotoxicity Data Presentation
| Assay Type | Cell Line | Endpoint Measured | Test Concentrations (µM) | Results (e.g., IC50 in µM) |
| MTT Assay | HepG2 | Mitochondrial dehydrogenase activity | 0.1, 1, 10, 50, 100 | |
| HEK293 | (Metabolic activity) | 0.1, 1, 10, 50, 100 | ||
| Neutral Red Uptake | HepG2 | Lysosomal integrity | 0.1, 1, 10, 50, 100 | |
| HEK293 | 0.1, 1, 10, 50, 100 | |||
| LDH Release Assay | HepG2 | Cell membrane integrity | 0.1, 1, 10, 50, 100 | |
| HEK293 | 0.1, 1, 10, 50, 100 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test for mutagenicity and the in vitro micronucleus assay for chromosomal damage are standard preliminary screens.
Table 2: In Vitro Genotoxicity Data Presentation
| Assay Type | Test System | Metabolic Activation (S9) | Test Concentrations (µ g/plate or µM) | Result (e.g., Fold increase in revertants, % micronucleated cells) |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | 5, 50, 500, 5000 | |
| E. coli WP2 uvrA | With and Without | 5, 50, 500, 5000 | ||
| Micronucleus Test | CHO-K1 cells or Human Lymphocytes | With and Without | 0.5x, 1x, 2x IC50 |
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[5][6][7][8][9]
-
Strain Preparation: Grow overnight cultures of the tester strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare the S9 fraction from rat liver for assays requiring metabolic activation.[9]
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for non-activation plates).
-
Incubate briefly at 37°C.
-
Add 2 mL of molten top agar and vortex.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[10][11][12][13][14]
-
Cell Treatment: Culture suitable cells (e.g., CHO-K1) and treat with at least three concentrations of the test compound, based on a preliminary cytotoxicity test. Treatment should last for 3-4 hours with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.[12]
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[10][11][13]
-
Cell Harvesting: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation.[13]
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain like Giemsa or acridine orange.[12]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[10][13]
-
Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Cardiotoxicity Screening: hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia.[15][16] An early assessment of a compound's hERG liability is critical.
Table 3: hERG Channel Inhibition Data Presentation
| Assay Platform | Cell Line | Test Concentrations (µM) | % Inhibition at each Concentration | IC50 (µM) |
| Automated Patch Clamp (e.g., QPatch) | HEK293 (hERG-expressing) | 0.1, 1, 10, 30 |
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel function compared to manual patch-clamping.[15][17]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Setup: The automated system performs whole-cell patch-clamping.[17]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents. The protocol typically involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step where the characteristic "tail current" is measured.
-
Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.[17]
-
Data Acquisition: Measure the peak tail current at each concentration.
-
Analysis: Calculate the percentage inhibition of the hERG current relative to the baseline. Determine the IC50 value from the concentration-response curve.
In Vivo Acute Toxicity Screening
Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. The OECD provides guidelines for acute oral toxicity testing that aim to minimize animal use.[18][19][20]
Table 4: In Vivo Acute Oral Toxicity Data Presentation (OECD 423)
| Species/Strain | Sex | Starting Dose (mg/kg) | Number of Animals | Mortality/Morbidity | Clinical Observations | Necropsy Findings | Estimated GHS Category |
| Rat (Sprague-Dawley) | Female | 300 | 3 | (e.g., lethargy, piloerection) | (e.g., organ discoloration) | ||
| Female | 2000 | 3 |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This method uses a stepwise procedure with a small number of animals per step to classify a substance by toxicity.[18]
-
Animal Selection: Use healthy, young adult rodents (e.g., female rats) from a single strain.[18]
-
Dosing: Administer the compound orally by gavage at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Dosing is performed sequentially.[18][20]
-
Procedure:
-
Dose three animals at the starting dose.
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If no or one animal dies, the next step is to dose three more animals at a higher or lower dose, depending on the outcome.[18]
-
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[21]
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Analysis: The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.
Mechanistic Insights: Target Engagement and Mitochondrial Toxicity
Understanding the mechanism of action is key to interpreting toxicity data. For nucleoside analogs, assessing interaction with DNA polymerases, particularly the mitochondrial polymerase gamma (Pol γ), is important due to known class-related toxicities.[22][23]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify that the compound engages with its intended target within intact cells.[24][25][26][27][28]
Table 5: Target Engagement Data Presentation (CETSA)
| Target Protein | Cell Line | Compound Concentration (µM) | Thermal Shift (ΔTm in °C) |
| [Intended Target] | [Relevant Cell Line] | 10 | |
| [Known Off-Target] | [Relevant Cell Line] | 10 |
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat aliquots of the cell lysate across a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western Blot or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates direct binding.[26]
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 8. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 9. enamine.net [enamine.net]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of the 4'-Thioether Bond in Nucleoside Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of the furanose ring oxygen with a sulfur atom, creating a 4'-thioether bond, has emerged as a pivotal modification in the design of nucleoside analogs with therapeutic potential. These 4'-thionucleosides often exhibit enhanced metabolic stability and potent biological activity, making them attractive candidates for antiviral and anticancer drug development. This technical guide provides an in-depth analysis of the stability of the 4'-thioether bond, presenting quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows to support researchers in this field. The inherent stability of the 4'-thioether linkage contributes significantly to the improved pharmacokinetic profiles of these analogs compared to their natural counterparts.
Chemical Stability of the 4'-Thioether Bond
The 4'-thioether bond generally confers greater resistance to chemical hydrolysis, particularly under acidic conditions, compared to the corresponding O-glycosidic bond in natural nucleosides. This enhanced stability is attributed to the lower basicity of the sulfur atom compared to oxygen, which reduces the propensity for protonation, a key step in the acid-catalyzed hydrolysis of the N-glycosidic bond.
Hydrolytic Stability Data
The stability of 2'-deoxy-4'-thionucleosides has been investigated under acidic conditions, revealing a significant rate retardation compared to their native 2'-deoxynucleoside counterparts. The mechanism of hydrolysis for purine 2'-deoxynucleosides is believed to involve the formation of a transient oxocarbenium ion. The decreased rate of hydrolysis in 4'-thio analogs is likely due to the reduced ability of the sulfur atom to stabilize the corresponding thiocarbenium ion intermediate through resonance.[1][2]
| Nucleoside Analog | Condition | Rate Constant (k) | Half-life (t½) | Fold Increase in Stability vs. Unmodified | Reference |
| 2'-deoxy-4'-thioadenosine | 0.1 M HCl, 60 °C | 1.1 x 10⁻⁵ s⁻¹ | ~17.5 hours | ~6 | [2] |
| 2'-deoxyadenosine | 0.1 M HCl, 60 °C | 6.7 x 10⁻⁵ s⁻¹ | ~2.9 hours | 1 | [2] |
| 2'-deoxy-4'-thioguanosine | 0.1 M HCl, 60 °C | 1.9 x 10⁻⁵ s⁻¹ | ~10.1 hours | ~4.5 | [2] |
| 2'-deoxyguanosine | 0.1 M HCl, 60 °C | 8.5 x 10⁻⁵ s⁻¹ | ~2.3 hours | 1 | [2] |
| 2'-deoxy-4'-thiocytidine | pH 4.0, 95 °C | 1.3 x 10⁻⁶ s⁻¹ | ~148 hours | ~2.5 | [2] |
| 2'-deoxycytidine | pH 4.0, 95 °C | 3.2 x 10⁻⁶ s⁻¹ | ~60 hours | 1 | [2] |
Note: The data presented is based on the available literature and serves as a comparative guide. Actual values may vary depending on specific experimental conditions.
Enzymatic Stability of the 4'-Thioether Bond
A key advantage of 4'-thioether nucleoside analogs lies in their enhanced resistance to enzymatic degradation by nucleases and phosphorylases. This increased stability prolongs the in vivo half-life of the parent drug and its active metabolites, potentially leading to improved therapeutic efficacy.
Nuclease Resistance of 4'-Thio-Modified Oligonucleotides
When incorporated into oligonucleotides, 4'-thionucleosides impart significant resistance to nuclease-mediated degradation. This is a critical feature for the development of antisense oligonucleotides and siRNAs.
| Oligonucleotide | Nuclease | Half-life (t½) | Fold Increase in Resistance vs. Unmodified | Reference |
| 4'-thio-modified oligodeoxynucleotide | Nuclease S1 | ~50 min | >100 | |
| Unmodified oligodeoxynucleotide | Nuclease S1 | <30 s | 1 | |
| Phosphorothioate-modified oligodeoxynucleotide | Nuclease S1 | 13.5 min | ~27 | |
| Single-stranded 4'-thioRNA | Human Serum (50%) | Highly resistant | Significantly more stable than natural RNA | |
| Single-stranded natural RNA | Human Serum (50%) | Rapidly hydrolyzed | 1 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a general method for assessing the stability of 4'-thioether nucleoside analogs under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
4'-thioether nucleoside analog
-
Buffers of desired pH (e.g., HCl for acidic, phosphate buffer for neutral, NaOH for basic)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Procedure:
-
Prepare stock solutions of the 4'-thioether nucleoside analog in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution into the pre-heated buffers of different pH values to a final concentration of approximately 100 µM.
-
Incubate the solutions at the desired temperatures (e.g., 37°C, 60°C, 80°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction by cooling the aliquot on ice and, if necessary, neutralizing the pH.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.4).[3]
-
Monitor the degradation of the parent nucleoside analog and the appearance of degradation products (e.g., the free nucleobase) by UV absorbance at an appropriate wavelength (e.g., 260 nm).[3]
-
Quantify the peak areas to determine the percentage of the remaining nucleoside analog at each time point.
-
Calculate the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of hydrolysis.
Workflow for determining the hydrolytic stability of 4'-thioether nucleoside analogs.
Protocol 2: Nuclease Resistance Assay for 4'-Thio-Modified Oligonucleotides
This protocol describes a method to evaluate the stability of oligonucleotides containing 4'-thioether nucleoside analogs against nuclease degradation.
1. Materials:
-
4'-thio-modified and unmodified control oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)
-
Nuclease (e.g., S1 nuclease, snake venom phosphodiesterase, or fetal bovine serum)
-
Appropriate reaction buffer for the nuclease
-
Stop solution (e.g., EDTA-containing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Imaging system for detecting the labeled oligonucleotides
2. Procedure:
-
Prepare reaction mixtures containing the labeled oligonucleotide, nuclease, and reaction buffer.
-
Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and add them to the stop solution to terminate the enzymatic degradation.
-
Resolve the samples on a denaturing polyacrylamide gel.
-
Visualize the full-length and degraded oligonucleotide fragments using the appropriate imaging system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life of degradation.
Workflow for assessing the nuclease resistance of 4'-thio-modified oligonucleotides.
Metabolic Pathways of 4'-Thioether Nucleoside Analogs
The metabolic fate of 4'-thioether nucleoside analogs is a critical determinant of their therapeutic activity and toxicity. The substitution of the 4'-oxygen with sulfur can significantly alter their interaction with key enzymes involved in nucleoside metabolism. A notable example is 4'-thio-beta-D-arabinofuranosylcytosine (T-araC), an analog of cytarabine (araC).
While the basic mechanism of action, phosphorylation to the active triphosphate form, is similar to the natural counterpart, there are significant quantitative differences in their metabolism.[1] T-araC is a much poorer substrate for deoxycytidine kinase, the rate-limiting enzyme for its activation. However, the resulting triphosphate (T-araCTP) is a more potent inhibitor of DNA synthesis and has a longer intracellular half-life than araCTP.[1] Furthermore, T-araC is less susceptible to deamination by cytidine deaminase, a major inactivation pathway for araC.[1] These metabolic differences likely contribute to the distinct antitumor activity profiles of T-araC and araC.
Comparative metabolic pathways of araC and its 4'-thioether analog, T-araC.
Conclusion
The incorporation of a 4'-thioether bond is a powerful strategy in the design of nucleoside analogs, imparting enhanced chemical and enzymatic stability. This guide has provided a comprehensive overview of the stability of this critical functional group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The increased resistance to both hydrolytic and enzymatic degradation contributes significantly to the favorable pharmacokinetic and pharmacodynamic properties of 4'-thionucleosides. A thorough understanding of these stability aspects is essential for the rational design and development of novel and more effective nucleoside-based therapeutics. Further research focusing on the long-term stability and a broader range of enzymatic interactions will continue to refine the application of 4'-thioether nucleoside analogs in medicine.
References
Methodological & Application
Application Notes and Protocols for 3'-Azido-3'-deoxy-4'-thiothymidine in Cell Culture
A-Level Heading: Introduction
3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analog. It belongs to the family of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification often confers increased metabolic stability against enzymatic degradation. While its structural similarity to the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT or Zidovudine) suggests potential biological activity, it is crucial to note that a study by Dyson et al. (1991) reported that 3'-azido-4'-thio-deoxythymidine was neither toxic nor showed detectable biological activity in the assays performed[1].
These application notes and protocols are provided as a general framework for the investigation of nucleoside analogs in cell culture. Researchers interested in this compound should consider the reported lack of activity and may use these protocols to re-evaluate the compound in different cell lines or with different biological endpoints, or as a guide for testing other, potentially active, 4'-thionucleoside analogs.
Application Notes
Background
4'-Thionucleosides are a class of nucleoside analogs with demonstrated potential as anticancer and antiviral agents. The substitution of the ring oxygen with sulfur can alter the sugar pucker conformation, which may influence the interaction of the nucleoside with viral or cellular enzymes. Like other nucleoside analogs, this compound is expected to enter the cell and undergo phosphorylation by cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate derivative is the active form that can potentially inhibit DNA polymerases or be incorporated into growing DNA chains, leading to chain termination.
Mechanism of Action (Hypothesized)
Based on the mechanism of the closely related compound, AZT, the hypothesized mechanism of action for this compound, should it exhibit biological activity, would involve the following steps:
-
Cellular Uptake: The compound would enter the cell, likely through nucleoside transporters.
-
Phosphorylation: Cellular kinases would convert the nucleoside into its 5'-monophosphate, 5'-diphosphate, and finally its active 5'-triphosphate form.
-
Inhibition of DNA Synthesis: The 5'-triphosphate form would compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to DNA polymerases. Incorporation of the azido-modified nucleoside into a growing DNA strand would lead to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This would ultimately inhibit DNA replication and cell proliferation.
Data Presentation
As there is no publicly available quantitative data on the biological activity of this compound, the following table summarizes the activity of the parent compound, AZT, and a related 4'-thionucleoside to provide a comparative context for researchers.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 (human colon cancer) | Cytotoxicity | IC50 (5-day exposure) | 55 µM | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | CEM (human T-lymphoblastoid) | Cytotoxicity | EC50 | 350 µM | [3] |
| 3'-Azido-3'-deoxythymidine (AZT) | HO-8910 (human ovarian cancer) | Cytotoxicity | Notable effect | 0.1 mM (72h) | [4] |
| 4'-Thiothymidine | A549 (human lung adenocarcinoma) | Cellular Uptake | - | ~1/10th of Thymidine | [5][6] |
| 4'-Thiothymidine | L1210 (murine leukemia) | DNA Synthesis Inhibition | - | Potent inhibitor | [7] |
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). Test solubility in a small volume first.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Procedure:
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Cell Lines: Select appropriate human or other mammalian cell lines based on the research question (e.g., cancer cell lines, virally infected cells).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the compound or a vehicle control (e.g., DMSO at the same concentration as the highest compound dilution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on cell viability.
-
Materials:
-
Cells seeded and treated in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
-
Materials:
-
Cells seeded and treated in 6-well plates.
-
Cold PBS.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualization
Caption: Hypothesized mechanism of action for this compound.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro analysis of transport and metabolism of 4'-thiothymidine in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and metabolic actions of 4'-thiothymidine in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Azido-3'-deoxy-4'-thiothymidine in Hepatitis B Virus (HBV) Studies
Introduction
These application notes provide a comprehensive overview of the use of 4'-Azido-thymidine, a nucleoside analog, in the context of Hepatitis B Virus (HBV) research. It is important to note that while the query specified 3'-Azido-3'-deoxy-4'-thiothymidine, the available scientific literature with positive anti-HBV findings points to 4'-Azido-thymidine . This document will focus on the latter, a compound that has demonstrated significant inhibitory effects on HBV replication.
4'-Azido-thymidine belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). The mechanism of action for NRTIs against HBV involves the inhibition of the viral DNA polymerase, an enzyme crucial for the replication of the virus.[1] These drugs are converted to their active triphosphate forms within the host cell, which then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain.[2][3] The absence of a 3'-hydroxyl group on the incorporated nucleoside analog results in the termination of DNA chain elongation, thereby halting viral replication.[2][3]
These notes are intended for researchers, scientists, and drug development professionals engaged in the study of HBV and the development of novel antiviral therapies.
Quantitative Data
The anti-HBV activity of 4'-Azido-thymidine and a related compound, 4'-Azido-2'-deoxy-5-methylcytidine, has been evaluated in vitro. The following table summarizes the key quantitative data from these studies. Entecavir, a clinically approved anti-HBV drug, was used as a positive control in these experiments.[4]
| Compound | EC50 (µM) | CC50 (µM) in MT-2 cells | Selectivity Index (SI) |
| 4'-Azido-thymidine | 0.63 | > 100 | > 158.7 |
| 4'-Azido-2'-deoxy-5-methylcytidine | 5.99 | > 100 | > 16.7 |
| Entecavir (Control) | - | - | - |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.[4] CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
The following are detailed protocols for key experiments involving the evaluation of 4'-Azido-thymidine's anti-HBV activity.
In Vitro Anti-HBV Activity Assay using HepG2 2.2.15 Cells
This protocol describes the methodology for assessing the antiviral efficacy of 4'-Azido-thymidine in a stable HBV-producing human hepatoblastoma cell line, HepG2 2.2.15.
Materials:
-
HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
4'-Azido-thymidine (and other test compounds)
-
Entecavir (positive control)
-
96-well cell culture plates
-
Reagents for DNA extraction
-
Reagents for quantitative real-time PCR (qPCR)
-
Primers and probes specific for HBV DNA
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density to achieve 80-90% confluency at the time of analysis.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4'-Azido-thymidine and control compounds in the culture medium.
-
After 24 hours of cell seeding, remove the existing medium and add the medium containing the different concentrations of the test compounds.
-
Include a "no drug" control (vehicle only) and a positive control (e.g., Entecavir).
-
Incubate the plates for a designated period (e.g., 6-8 days), changing the medium with freshly prepared compounds every 2 days.[5]
-
-
Extraction of Extracellular HBV DNA:
-
At the end of the treatment period, collect the cell culture supernatant.
-
Clear the supernatant of cellular debris by centrifugation.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
Quantification of HBV DNA by qPCR:
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome to quantify the amount of extracellular HBV DNA.
-
Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA in each sample.
-
Normalize the results to the "no drug" control to calculate the percentage of inhibition for each compound concentration.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This protocol outlines the procedure to determine the cytotoxicity of 4'-Azido-thymidine in a relevant cell line (e.g., MT-2 or the HepG2 2.2.15 cells themselves).
Materials:
-
MT-2 cells or HepG2 2.2.15 cells
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
4'-Azido-thymidine (and other test compounds)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Add serial dilutions of 4'-Azido-thymidine to the wells.
-
Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubate for the same duration as the anti-HBV assay.
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action: Inhibition of HBV DNA Synthesis
The following diagram illustrates the mechanism by which 4'-Azido-thymidine, as a nucleoside analog, inhibits the replication of HBV DNA.
References
- 1. Hepatitis B, NRTIs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3'-Azido-3'-deoxy-4'-thiothymidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analog with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, including assessment of efficacy and safety. This document provides detailed application notes and protocols for the analytical detection of this compound and its primary metabolites in biological matrices. The primary metabolic pathway is anticipated to be sequential phosphorylation to the active triphosphate form. A secondary potential metabolic pathway, based on the metabolism of similar compounds like Zidovudine (AZT), is the reduction of the 3'-azido group to a 3'-amino group.
Metabolic Pathway
The metabolic activation of this compound is presumed to follow the established pathway for many nucleoside analogs, which involves intracellular phosphorylation by cellular kinases to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form.
Caption: Proposed metabolic phosphorylation pathway of this compound.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the sensitive and selective quantification of this compound and its phosphorylated metabolites due to its high specificity and sensitivity.
Experimental Workflow
The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS analysis.
Protocol 1: Intracellular Analysis of Phosphorylated Metabolites
This protocol is designed for the extraction and quantification of this compound and its phosphorylated metabolites from cultured cells.
1. Sample Preparation: Cell Lysate Extraction
-
Cell Harvesting:
-
Culture cells to the desired density and treat with this compound.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Count the cells to normalize the results.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C until extraction.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet (e.g., 1 x 10^6 cells) in 200 µL of ice-cold 70% methanol.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Method A: Reversed-Phase with Ion-Pairing:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 95% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions: The following table provides predicted m/z values for the parent and fragment ions. These should be optimized experimentally.
-
| Compound | Predicted [M-H]- (Q1) | Predicted Fragment Ion (Q3) | Notes |
| This compound | 282.06 | 141.0 (Thio-thymine base) | Cleavage of the glycosidic bond. |
| Monophosphate (MP) | 362.03 | 159.0 (PO3-) or 141.0 | Loss of the phosphate group or the base. |
| Diphosphate (DP) | 442.00 | 159.0 (PO3-) or 239.0 (P2O6-) | Sequential loss of phosphate groups. |
| Triphosphate (TP) | 521.97 | 159.0 (PO3-) or 319.0 (P3O9-) | Sequential loss of phosphate groups. |
| 3'-Amino-3'-deoxy-4'-thiothymidine | 256.08 | 141.0 (Thio-thymine base) | Potential reduced metabolite. |
Protocol 2: Analysis in Plasma
This protocol is for the extraction and quantification of this compound from plasma samples. Note that phosphorylated metabolites are generally not found in significant concentrations in plasma.
1. Sample Preparation: Plasma Extraction
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under nitrogen or with a vacuum concentrator.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) - for higher purity:
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the plasma sample (pre-treated with an acid to ensure protonation of the analyte).
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte with a solvent mixture containing a base (e.g., ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute as described above.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: ESI in positive ion mode.
-
Analysis Mode: MRM.
-
Predicted MRM Transitions:
-
| Compound | Predicted [M+H]+ (Q1) | Predicted Fragment Ion (Q3) | Notes |
| This compound | 284.08 | 143.0 (Protonated Thio-thymine) | Cleavage of the glycosidic bond. |
| 3'-Amino-3'-deoxy-4'-thiothymidine | 258.10 | 143.0 (Protonated Thio-thymine) | Potential reduced metabolite. |
Data Presentation
All quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 1: Intracellular Concentrations of this compound and its Metabolites in Treated Cells.
| Compound | Concentration (pmol/10^6 cells) |
| Parent Drug | Insert Value |
| Monophosphate (MP) | Insert Value |
| Diphosphate (DP) | Insert Value |
| Triphosphate (TP) | Insert Value |
Table 2: Pharmacokinetic Parameters in Plasma.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Parent Drug | Insert Value | Insert Value | Insert Value |
Concluding Remarks
The provided protocols offer a robust framework for the detection and quantification of this compound and its metabolites. It is imperative to note that the predicted MRM transitions should be empirically optimized using synthesized standards for the parent drug and its metabolites to ensure the highest sensitivity and accuracy of the assay. The potential for the reduction of the azido group should also be investigated, and if this metabolite is formed, the chromatographic method should be capable of separating it from the parent compound. These analytical methods will be invaluable tools for advancing the preclinical and clinical development of this novel therapeutic agent.
Application Notes and Protocols: 3'-Azido-3'-deoxy-4'-thiothymidine in Combination Therapy Studies
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A review of the combination therapy studies involving 3'-Azido-3'-deoxy-4'-thiothymidine.
Introduction
This compound is a synthetic nucleoside analog. The replacement of the 4'-oxygen with a sulfur atom in the sugar moiety is a modification that has been explored to enhance the antiviral and antitumor properties of nucleosides, often by increasing their metabolic stability.[1][2][3] This document provides a summary of available data and protocols related to the use of this compound in combination therapy studies.
A pivotal study on the synthesis and biological evaluation of this compound reported that the compound exhibited no detectable biological activity and was non-toxic in the assays performed.[4] This finding is critical as it likely explains the absence of extensive research into its use in combination therapies. An agent that lacks intrinsic activity is seldom prioritized for further investigation in combination with other therapeutic agents.
While direct data on combination studies involving this compound is unavailable due to its reported lack of activity, this document will provide a framework for how such studies would be structured and the types of data that would be collected, drawing parallels from combination studies of the closely related and widely studied compound, 3'-azido-3'-deoxythymidine (AZT, Zidovudine).
Rationale for Combination Therapy with Nucleoside Analogs
The primary goals of combining therapeutic agents are to:
-
Enhance Efficacy: Achieve a synergistic or additive therapeutic effect, where the combined effect is greater than the sum of the individual effects.
-
Reduce Toxicity: Use lower doses of each compound in combination to achieve the desired therapeutic effect, thereby minimizing dose-dependent side effects.
-
Overcome or Delay Drug Resistance: Target different viral or cellular pathways simultaneously to reduce the likelihood of resistance mutations emerging.
For nucleoside analogs like this compound, combination strategies often involve pairing with agents that have different mechanisms of action or non-overlapping toxicity profiles.
Data from Preclinical and In Vitro Studies
No quantitative data from combination therapy studies involving this compound are available in the published literature. The initial finding of a lack of biological activity has precluded such investigations.[4]
For illustrative purposes, the following tables showcase the type of data typically generated in combination studies of the related compound, AZT.
Table 1: Illustrative In Vitro Cytotoxicity Data for AZT in Combination with a Hypothetical Agent 'X'
| Cell Line | Compound | IC50 (µM) | Combination | Combination Index (CI) |
| MT-4 | AZT | 0.005 | AZT + X (1:1) | 0.7 (Synergistic) |
| Agent X | 0.1 | |||
| CEM | AZT | 0.008 | AZT + X (1:1) | 0.8 (Synergistic) |
| Agent X | 0.15 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Antiviral Activity Data for AZT in Combination with a Hypothetical Agent 'Y' against HIV-1
| Cell Line | Compound | EC50 (µM) | Combination | Combination Index (CI) |
| H9 | AZT | 0.002 | AZT + Y (1:10) | 0.6 (Synergistic) |
| Agent Y | 0.05 | |||
| PBMCs | AZT | 0.003 | AZT + Y (1:10) | 0.7 (Synergistic) |
| Agent Y | 0.08 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
While no specific protocols for this compound combination studies exist, the following are standard methodologies that would be employed, based on protocols for other nucleoside analogs.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents on various cell lines.
Protocol:
-
Cell Culture: Maintain human cell lines (e.g., MT-4, CEM, peripheral blood mononuclear cells [PBMCs]) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent(s) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Seeding: Seed cells in 96-well microtiter plates at a predetermined density.
-
Drug Treatment: Add the single agents and their combinations at various concentrations to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.
-
Data Analysis: Calculate the 50% cytotoxic concentration (IC50) for each compound and combination. Analyze the interaction between the drugs using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Antiviral Assay
Objective: To evaluate the antiviral efficacy of this compound alone and in combination against a specific virus (e.g., HIV-1, HSV-1).
Protocol:
-
Cell and Virus Culture: Culture susceptible host cells and prepare a stock of the virus with a known titer.
-
Infection: Pre-treat cells with various concentrations of the single drugs and their combinations for a short period before adding the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 3-7 days).
-
Endpoint Measurement: Quantify the extent of viral replication. Common endpoints include:
-
Reverse Transcriptase (RT) Activity Assay: For retroviruses like HIV, measure the RT activity in the cell culture supernatant.
-
p24 Antigen ELISA: For HIV, quantify the amount of p24 capsid protein in the supernatant.
-
Plaque Reduction Assay: For cytopathic viruses, count the number of viral plaques formed in a cell monolayer.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each compound and combination. Determine the nature of the drug interaction using the Combination Index (CI).
Signaling Pathways and Experimental Workflows
As there are no established signaling pathways affected by this compound due to its lack of activity, a hypothetical mechanism of action for a generic nucleoside analog reverse transcriptase inhibitor (NRTI) is presented below.
Caption: Hypothetical activation pathway of a nucleoside analog and its mechanism of action.
Below is a generalized workflow for evaluating a novel compound in combination therapy studies.
Caption: General workflow for the preclinical evaluation of a novel therapeutic agent in combination studies.
Conclusion
The available scientific literature indicates that this compound did not show detectable biological activity in initial screenings.[4] Consequently, there is a lack of data regarding its use in combination therapy. The protocols and conceptual frameworks provided herein are based on established methodologies for evaluating similar nucleoside analogs and serve as a guide for how such research would be conducted should a related, active 4'-thio compound be identified in the future. Researchers are advised to focus on analogs with demonstrated monotherapy activity before proceeding to more complex and resource-intensive combination studies.
References
Application Notes and Protocols for In Vitro Delivery of 4'-Thionucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Thionucleosides are a class of synthetic nucleoside analogs where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification enhances their metabolic stability against enzymatic degradation, making them promising candidates for antiviral and anticancer therapies.[1] The primary mechanism of action for many of these compounds involves cellular uptake, intracellular phosphorylation to the active triphosphate form, and subsequent incorporation into DNA or RNA, leading to chain termination and inhibition of polymerases. Effective delivery across the cell membrane is a critical first step for their therapeutic efficacy.
These application notes provide an overview and detailed protocols for three common methods of delivering 4'-thionucleosides into mammalian cells in vitro: direct cellular uptake via endogenous transporters, carrier-mediated delivery using liposomes and polymeric nanoparticles, and physical delivery via electroporation.
Direct Cellular Uptake via Nucleoside Transporters
Application Notes
The primary route for cellular entry of nucleosides and their analogs is through specialized membrane proteins known as nucleoside transporters (NTs).[2][3] These are divided into two main families:
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, facilitative transporters that move nucleosides down their concentration gradient. The human forms hENT1 and hENT2 are key transporters for many nucleoside analogs.[4] hENT1 is notably sensitive to inhibition by nitrobenzylthioinosine (NBMPR).[5]
-
Concentrative Nucleoside Transporters (CNTs): These are unidirectional, sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.
Studies on 4'-thio-β-D-arabinofuranosylcytosine (TaraC) have shown that its uptake is primarily mediated by hENT1, and to a lesser extent by hENT2.[6] The efficiency of this natural uptake pathway is cell-type dependent, relying on the expression levels of these transporters. For compounds with low affinity for NTs or for cell lines with low NT expression, alternative delivery methods may be required to achieve therapeutic intracellular concentrations.
Data Presentation: Cellular Uptake of 4'-Thio-β-D-arabinofuranosylcytosine (TaraC)
The following table summarizes the initial uptake rates of TaraC in different human cell lines, highlighting the role of specific nucleoside transporters.
| Cell Line | Major Transporter(s) | Compound (10 µM) | Initial Uptake Rate | Unit | Reference |
| CEM | hENT1 | [³H]TaraC | 0.007 ± 0.003 | pmol/µL cell water/sec | [6] |
| CEM | hENT1 | [³H]Uridine (Control) | 0.317 ± 0.048 | pmol/µL cell water/sec | [6] |
| HeLa | hENT1 & hENT2 | [³H]TaraC | 0.30 ± 0.003 | pmol/10⁶ cells/sec | [6] |
| HeLa | hENT1 & hENT2 | [³H]araC (Control) | 0.42 ± 0.03 | pmol/10⁶ cells/sec | [6] |
Data shows that while TaraC is a permeant of hENT1, its transport rate is significantly lower than that of the natural nucleoside uridine.
Visualization: Cellular Uptake and Mechanism of Action
Protocol: In Vitro Nucleoside Uptake Assay
This protocol is designed to measure the rate of cellular uptake of a radiolabeled 4'-thionucleoside.
Materials:
-
Target mammalian cells (e.g., HeLa, CEM)
-
Complete cell culture medium
-
Radiolabeled 4'-thionucleoside (e.g., [³H]TaraC)
-
Transport buffer (e.g., PBS or a sodium-based buffer for CNT studies)
-
Stop solution (ice-cold transport buffer containing 10 µM NBMPR or another potent ENT inhibitor)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1-2 x 10⁶ cells/mL. On the day of the experiment, harvest cells by centrifugation (300 x g, 5 min) and wash twice with transport buffer. Resuspend the cell pellet in transport buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Uptake Initiation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. To initiate the uptake, add 100 µL of transport buffer containing the radiolabeled 4'-thionucleoside at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Incubation: Incubate the tubes at the desired temperature (e.g., 37°C) for various time points (e.g., 15, 30, 60, 120 seconds). A shorter time course is crucial for measuring the initial rate of transport.
-
Uptake Termination: To stop the reaction, add 1 mL of ice-cold stop solution to the tube and immediately centrifuge at >10,000 x g for 1 minute at 4°C.
-
Washing: Aspirate the supernatant carefully and wash the cell pellet with another 1 mL of ice-cold stop solution to remove extracellular radioactivity. Centrifuge again.
-
Cell Lysis and Counting: Aspirate the supernatant. Resuspend the cell pellet in 200 µL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and vortex.
-
Quantification: Measure the radioactivity in a liquid scintillation counter. Determine the protein concentration of the lysate to normalize the data. Express the results as pmol of nucleoside/mg of protein/minute.
Carrier-Mediated Delivery Systems
Liposomal Delivery
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophilic molecules like 4'-thionucleosides, they are entrapped within the aqueous core of the liposome.[7] Liposomal delivery can protect the nucleoside analog from premature degradation, improve its solubility, and facilitate cellular uptake via endocytosis, bypassing the reliance on specific nucleoside transporters.[8][9] This method is particularly useful for cells that are resistant to the free drug due to low transporter expression.
This protocol is adapted for encapsulating hydrophilic 4'-thionucleosides.[10][11]
Materials:
-
Lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)
-
4'-Thionucleoside
-
Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or Liposome extruder with polycarbonate membranes (e.g., 100 nm)
-
Vacuum oven or desiccator
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in the organic solvent.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.
-
Residual Solvent Removal: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[11]
-
Hydration: Prepare a solution of the 4'-thionucleoside in the hydration buffer at the desired concentration. Warm this solution to the same temperature as the water bath (e.g., 60°C).
-
Vesicle Formation: Add the warm nucleoside solution to the flask containing the dry lipid film. Agitate the flask vigorously (by hand or on the rotary evaporator with the vacuum off) for 30-60 minutes.[12] The lipid film will peel off the flask wall to form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension must be homogenized.
-
Extrusion (Recommended): Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the liposome suspension through the extruder 11-21 times. This should be performed at a temperature above the lipid transition temperature.[11]
-
Sonication: Alternatively, sonicate the suspension in a bath sonicator until the milky solution becomes translucent.
-
-
Purification: Remove the unencapsulated 4'-thionucleoside by dialysis or size exclusion chromatography against the hydration buffer.
-
Application: The purified liposome suspension can now be added to cell cultures. Characterize the final formulation for particle size, zeta potential, and encapsulation efficiency.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Delivery
PLGA is a biocompatible and biodegradable polymer widely used for creating nanoparticles for controlled drug release.[13] For encapsulating hydrophilic drugs like 4'-thionucleosides, a double emulsion-solvent evaporation (w/o/w) method is typically employed.[14] The drug is dissolved in an inner aqueous phase, which is then emulsified in an organic polymer solution, and this primary emulsion is further emulsified in a larger outer aqueous phase. PLGA nanoparticles can be taken up by cells via endocytosis, after which they slowly degrade to release the encapsulated drug over time, providing a sustained therapeutic effect.[15]
This protocol is a general guideline for encapsulating a hydrophilic 4'-thionucleoside.[16]
Materials:
-
PLGA polymer
-
4'-Thionucleoside
-
Organic solvent (e.g., Dichloromethane, DCM)
-
Surfactant (e.g., Poly(vinyl alcohol), PVA)
-
Aqueous buffer (e.g., deionized water or PBS)
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
Procedure:
-
Prepare Solutions:
-
Inner Aqueous Phase (W1): Dissolve the 4'-thionucleoside in a small volume of aqueous buffer (e.g., 10 mg in 200 µL).
-
Organic Phase (O): Dissolve PLGA in DCM (e.g., 100 mg in 2 mL).
-
Outer Aqueous Phase (W2): Prepare a larger volume of a surfactant solution (e.g., 1% w/v PVA in 10 mL of water).
-
-
Primary Emulsification (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Immediately emulsify this mixture using a probe sonicator on an ice bath for 1-2 minutes to create a stable water-in-oil emulsion.
-
Double Emulsification (W1/O/W2): Pour the primary emulsion into the outer aqueous phase (W2). Immediately sonicate again for 3-5 minutes on an ice bath to form the double emulsion.[16]
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate. This will cause the PLGA to precipitate and harden, forming solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C).
-
Washing: Discard the supernatant, which contains the unencapsulated drug and PVA. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual surfactant.
-
Resuspension and Storage: Resuspend the final washed pellet in a suitable buffer or water for in vitro experiments. For long-term storage, nanoparticles can be lyophilized.
-
Application: Add the nanoparticle suspension to cell cultures. Characterize the formulation for size, drug loading, and release kinetics.
Physical Delivery Methods
Electroporation
Electroporation is a physical method that uses a controlled electrical pulse to create transient pores in the cell membrane.[17] This allows small molecules, including 4'-thionucleosides, to directly enter the cytoplasm from the surrounding medium.[18][19] It is a powerful technique that is independent of cellular transporters and can be applied to a wide variety of cell types, including those that are difficult to transfect by other means.[20] Key advantages are its high efficiency and speed. However, it can also lead to significant cell death if the electrical parameters are not optimized, and it requires specialized equipment.
Materials:
-
Mammalian cells in suspension or trypsinized adherent cells
-
Electroporation buffer (commercial or lab-made, low ionic strength)
-
4'-Thionucleoside stock solution
-
Sterile electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Electroporator device
-
Pre-warmed complete cell culture medium
Procedure:
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Count the cells and centrifuge (300 x g, 5 min). Wash the pellet once with sterile, ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-10 x 10⁶ cells/mL. The optimal cell density must be determined for each cell type.
-
Mixing: In a sterile microcentrifuge tube, mix the cell suspension with the 4'-thionucleoside to the desired final concentration. Keep the mixture on ice.
-
Electroporation: Transfer the required volume of the cell/nucleoside mixture to a pre-chilled electroporation cuvette (e.g., 100 µL for a 2 mm cuvette). Ensure there are no air bubbles. Place the cuvette in the electroporator.
-
Pulsing: Apply the electrical pulse using parameters optimized for your specific cell line and electroporator. For small molecules, high voltage pulses with microsecond pulse lengths may be effective.[20] (e.g., Square wave, 400-1000 V/cm, 5-25 ms).
-
Recovery: Immediately after the pulse, remove the cuvette and use a sterile pipette to gently transfer the cell suspension into a culture dish or tube containing pre-warmed complete culture medium.
-
Incubation: Place the cells in a 37°C, 5% CO₂ incubator. The medium can be changed after 4-6 hours to remove dead cells and residual electroporation buffer if necessary.
-
Analysis: Allow cells to recover for 24-72 hours before performing downstream assays to assess the biological effects of the delivered 4'-thionucleoside. It is critical to run a control with cells electroporated without the drug to assess viability.
References
- 1. promega.jp [promega.jp]
- 2. Nucleoside transporters: from scavengers to novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nucleoside transport by protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. maxcyte.com [maxcyte.com]
- 18. mdpi.com [mdpi.com]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
Application Notes and Protocols for Long-Term Cell Culture with 3'-Azido-3'-deoxy-4'-thiothymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analog. Based on the structure of the related, well-studied compound 3'-azido-3'-deoxythymidine (AZT or Zidovudine), it is anticipated to function as a chain terminator during DNA synthesis, thereby inhibiting cell proliferation and viral replication. The substitution of sulfur at the 4' position of the ribose sugar may confer enhanced metabolic stability compared to its oxygen-containing counterpart. These application notes provide a comprehensive overview of the anticipated mechanism of action, potential applications, and detailed protocols for conducting long-term cell culture studies with this compound.
Mechanism of Action
This compound, as a nucleoside analog, is expected to exert its biological effects through the following pathway:
-
Cellular Uptake: The compound likely enters the cell via equilibrative nucleoside transporters (ENTs).
-
Intracellular Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form.
-
DNA Chain Termination: The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesizing DNA strands by DNA polymerases (including viral reverse transcriptases and cellular DNA polymerases). The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[1]
This mechanism suggests potential applications in antiviral and anticancer research.
Signaling Pathway
Caption: Proposed metabolic activation and mechanism of action of this compound.
Data Presentation
Cytotoxicity Data for 3'-Azido-3'-deoxythymidine (AZT)
| Cell Line | Compound | Exposure Time | IC50 / ED50 (µM) | Reference |
| HCT-8 (Human Colon Tumor) | AZT | 5 days | 55 | [2] |
| HL-60 (Human Promyelocytic Leukemia) | AZT | Not Specified | 670 | [3] |
| H-9 (Human T-Cell Lymphoma) | AZT | Not Specified | 100 | [3] |
| K-562 (Human Chronic Myelogenous Leukemia) | AZT | Not Specified | 100 | [4] |
| WiDr (Human Colon Carcinoma) | AZT | 24 hours | >200 (cytostatic) | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for the compound, a crucial first step before initiating long-term studies.
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Note: Thionucleosides are generally stable, but long-term stability in aqueous solution should be empirically determined if possible.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A typical starting range, based on AZT data, could be 0.1 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to the desired study (e.g., 48, 72, or 96 hours). For long-term effects, longer incubation times are more informative.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Long-Term Cell Culture with Sub-Lethal Concentrations
This protocol describes the maintenance of cell cultures in the continuous presence of this compound to study chronic effects.
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (e.g., T-25 or T-75)
-
Trypsin-EDTA or other cell detachment solution
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Working Concentration: Based on the IC50 value determined in Protocol 1, select a sub-lethal concentration for the long-term study (e.g., IC10 or IC20).
-
Initiate Culture: Seed cells in a T-25 flask at a low density in a complete culture medium containing the desired concentration of the compound.
-
Culture Maintenance:
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Change the medium every 2-3 days with fresh medium containing the compound to ensure a consistent concentration.
-
Monitor cell morphology daily for any changes, such as increased size, granularity, or detachment.
-
-
Passaging:
-
When the cells reach 70-80% confluency, passage them as usual.
-
After detaching and resuspending the cells, re-seed a fraction of the cell suspension into new flasks with fresh medium containing the compound.
-
Maintain a parallel control culture treated with the vehicle (DMSO) only.
-
-
Long-Term Exposure: Continue this process for the desired duration (e.g., weeks or months).
-
Periodic Analysis: At regular intervals, harvest cells for downstream analyses, such as:
-
Cell proliferation rate assessment
-
Cell cycle analysis by flow cytometry
-
Analysis of mitochondrial DNA content
-
Gene and protein expression analysis of relevant pathways
-
Workflow for Long-Term Cell Culture and Analysis
Caption: Workflow for establishing and maintaining long-term cell cultures with this compound.
Assessment of Mitochondrial Toxicity
Long-term exposure to nucleoside analogs can lead to mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA polymerase gamma (Pol γ) and subsequent depletion of mitochondrial DNA (mtDNA).[6]
Protocol 3: Quantification of Mitochondrial DNA Content
Materials:
-
Cells from long-term culture (treated and control)
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from an equal number of treated and control cells using a commercial kit.
-
qPCR:
-
Set up qPCR reactions to amplify a mitochondrial gene and a nuclear gene from the extracted DNA.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the relative amount of mtDNA compared to nuclear DNA (nDNA) using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mitochondrial toxicity.
-
Mitochondrial Toxicity Assessment Workflow
Caption: Workflow for assessing mitochondrial DNA depletion in long-term cultures.
Important Considerations
-
Compound Stability: The stability of this compound in cell culture medium at 37°C is a critical parameter that should be experimentally determined for long-term studies. If the compound degrades rapidly, more frequent media changes will be necessary.
-
Cell Line Specificity: The cytotoxic and long-term effects of this compound are likely to be cell-line dependent. It is advisable to test a panel of relevant cell lines.
-
Off-Target Effects: Be aware of potential off-target effects, including alterations in cellular metabolism and signaling pathways unrelated to DNA synthesis.
-
Selection Pressure: Long-term culture with a cytotoxic agent can lead to the selection of a resistant cell population. It is important to periodically characterize the cultured cells to ensure their properties have not significantly diverged from the parental line.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of 3'-azido-3'-deoxythymidine into cellular DNA and its removal in a human leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing 3'-Azido-3'-deoxy-4'-thiothymidine concentration in vitro
Welcome to the technical support center for 3'-Azido-3'-deoxy-4'-thiothymidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this novel nucleoside analog. Given that this is a compound with limited published data, this guide focuses on establishing a systematic approach to determine its optimal concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a synthetic nucleoside analog. Structurally similar to the well-known antiretroviral drug Zidovudine (AZT or 3'-Azido-3'-deoxythymidine), it is anticipated to function as a DNA chain terminator. After entering the cell, it is likely phosphorylated by cellular kinases to its triphosphate form. This active metabolite then competes with the natural nucleotide (thymidine triphosphate) for incorporation into a growing DNA strand by polymerases (e.g., viral reverse transcriptases or cellular DNA polymerases). The 3'-azido group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating DNA chain elongation.[1][2][3] The 4'-thio modification may influence its metabolic stability, kinase recognition, and overall efficacy or toxicity profile.
Q2: I cannot find any published data for a starting concentration. Where should I begin?
A2: When working with a novel compound, it is best to start with a wide range of concentrations in a preliminary dose-response experiment. A sensible approach is to perform a logarithmic dilution series. For nucleoside analogs, a starting range of 0.01 µM to 100 µM is often informative. This broad range is likely to encompass minimal effect, IC50 (half-maximal inhibitory concentration), and cytotoxic concentrations.
Q3: How should I prepare and store stock solutions of this compound?
A3: While specific data for this compound is unavailable, general guidelines for similar nucleoside analogs apply.
-
Solvent: Attempt to dissolve the compound in sterile, nuclease-free water or a buffered solution like PBS. If it has poor aqueous solubility, DMSO is a common alternative.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Protect from light if the compound is light-sensitive. A preliminary stability test of the stock solution is recommended.
Q4: My compound is showing high cytotoxicity even at low concentrations. What should I do?
A4: High cytotoxicity can be a challenge. Consider the following:
-
Confirm Cytotoxicity: Ensure the observed effect is true cytotoxicity and not an artifact of the solvent. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for your highest drug concentration.
-
Reduce Incubation Time: The toxic effects of nucleoside analogs are often time-dependent.[4] Try reducing the exposure time of the cells to the compound.
-
Use a More Sensitive Assay: If your functional assay requires long incubation times, you may need to find a more sensitive endpoint that can be measured before significant cytotoxicity occurs.
-
Assess Mitochondrial Toxicity: Nucleoside analogs can inhibit mitochondrial DNA polymerase, leading to mitochondrial toxicity.[5][6] Consider running an assay to assess mitochondrial health (e.g., JC-1 staining or a Seahorse assay).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any concentration. | 1. Compound is not active in your model system.2. Insufficient incubation time.3. Compound is not being properly phosphorylated to its active form.4. Compound is unstable in culture medium. | 1. Test in a different cell line or a cell-free enzymatic assay if possible.2. Increase the incubation time (e.g., from 24h to 48h or 72h), while monitoring for cytotoxicity.3. Verify the expression of relevant kinases (e.g., thymidine kinase) in your cell line.4. Assess compound stability by incubating it in media for various times and then testing its activity. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density.2. Pipetting errors, especially with serial dilutions.3. Cell health is not optimal.4. Edge effects in multi-well plates. | 1. Use a cell counter to ensure consistent cell numbers.2. Prepare a master mix of the compound dilutions. Use calibrated pipettes.3. Ensure cells are in the logarithmic growth phase and have high viability.4. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| The dose-response curve is not sigmoidal. | 1. Compound may have complex or biphasic effects.2. Solubility issues at high concentrations.3. Assay window is too narrow. | 1. This can be a real biological effect. Re-evaluate the mechanism of action.2. Check for precipitation of the compound in the media at high concentrations. If so, find a better solvent or reduce the top concentration.3. Ensure your positive and negative controls are well-separated and that the assay has a good dynamic range. |
Experimental Protocols
Protocol 1: Determining IC50 and CC50
This protocol outlines a general method for simultaneously determining the half-maximal inhibitory concentration (IC50) in a functional assay (e.g., viral replication) and the half-maximal cytotoxic concentration (CC50) in the host cells.
1. Materials:
- This compound
- Appropriate cell line (e.g., target cells for antiviral or anticancer activity)
- Cell culture medium and supplements
- 96-well plates
- Reagents for a cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo)
- Reagents for your functional assay (e.g., viral load quantification, cell proliferation assay)
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density optimized for your specific cell line and assay duration. Allow cells to adhere overnight.
- Compound Dilution: Prepare a 2x concentration serial dilution of this compound in culture medium. A typical range would be 200 µM down to 0.02 µM. Include a "no-drug" control.
- Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. For a functional assay, this is also when you would add the virus or other stimulus.
- Incubation: Incubate the plates for the duration of your experiment (e.g., 48-72 hours).
- Cytotoxicity Measurement (CC50):
- In a parallel plate (or in the same plate if the assays are compatible), add the cytotoxicity reagent according to the manufacturer's instructions.
- Read the absorbance or luminescence on a plate reader.
- Calculate cell viability as a percentage of the no-drug control.
- Functional Assay (IC50):
- Process the cells or supernatant according to your specific functional assay protocol.
- Quantify the endpoint (e.g., viral RNA, cancer cell proliferation).
- Calculate the inhibition as a percentage of the no-drug control.
- Data Analysis:
- Plot the percentage of cell viability vs. log concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the CC50.
- Plot the percentage of inhibition vs. log concentration and use a non-linear regression to calculate the IC50.
- The Selectivity Index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more promising therapeutic window.
Data Presentation
Use the tables below to organize your experimental results.
Table 3: Summary of Therapeutic Window
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Hypothetical activation and mechanism of action for a nucleoside analog.
Caption: Experimental workflow for determining optimal in vitro concentration.
Caption: Logical troubleshooting tree for in vitro experiments.
References
- 1. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. 3'-Azido-3'-deoxythymidine (AZT) inhibits proliferation in vitro of human haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 3'-Azido-3'-deoxy-4'-thiothymidine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxy-4'-thiothymidine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic nucleoside analog.[1][2] Similar to its well-known counterpart, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), it is investigated for its potential as an antiviral and anticancer agent.[1][2] Its mechanism of action is believed to involve the inhibition of reverse transcriptase, a critical enzyme for retroviruses like HIV.[1]
Q2: What are the main challenges when working with this compound?
A primary challenge is its limited solubility in aqueous solutions, which is a common issue for many nucleoside analogs.[3] This can complicate the preparation of stock solutions and its use in cell-based assays and other biological experiments.
Q3: What are the expected solubility characteristics of this compound?
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to address solubility challenges with this compound.
Initial Solubility Testing
Problem: The compound is not dissolving in the desired solvent.
Solution:
-
Solvent Selection: Start with small amounts of the compound and test its solubility in a range of solvents. A suggested order of testing is provided in the table below.
-
Mechanical Assistance: Use techniques like vortexing or sonication to aid dissolution.
-
Heating: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious with heat-sensitive compounds and always check for degradation.
Advanced Solubilization Techniques
If initial attempts to dissolve the compound are unsuccessful, consider the following advanced methods.
Problem: The compound has very poor solubility in all tested common solvents.
Solutions:
-
Co-solvents: Use a mixture of solvents. For example, a small amount of a strong organic solvent like DMSO can be added to an aqueous buffer to increase the solubility of a hydrophobic compound.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.
-
Formulation Strategies:
-
Liposomes: Encapsulating the compound in liposomes can improve its delivery and solubility in aqueous environments.
-
Solid Dispersions: Creating a solid dispersion with a polymer carrier can enhance the dissolution rate and solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following table provides a qualitative solubility guide based on the properties of similar nucleoside analogs.
| Solvent | Expected Solubility | Notes |
| Water | Low | May require heating or pH adjustment. |
| Ethanol | Slightly Soluble | Can be used as a co-solvent. |
| Methanol | Slightly Soluble | Similar to ethanol. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A good initial choice for creating concentrated stock solutions. |
| DMF (Dimethylformamide) | Soluble | Another strong polar aprotic solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound. For a 10 mM solution in 1 ml, you will need approximately 2.83 mg (Molecular Weight: ~283.29 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System
This protocol outlines a method for preparing a working solution in an aqueous buffer using a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of the compound in the aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed. Important: The final concentration of DMSO in the aqueous solution should be kept low (typically <1%) to avoid solvent-induced toxicity in biological assays.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Use the final working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Troubleshooting Solubility
References
reducing cytotoxicity of 3'-Azido-3'-deoxy-4'-thiothymidine in cell lines
Welcome to the technical support center for 3'-Azido-3'-deoxy-4'-thiothymidine (ADTT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate the cytotoxic effects of ADTT in cell lines. The information presented here is primarily based on studies of its close analog, 3'-Azido-3'-deoxythymidine (AZT), due to the limited availability of data specific to ADTT. The mechanisms of action and cytotoxicity are presumed to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ADTT-induced cytotoxicity?
A1: The cytotoxicity of ADTT, much like its analog AZT, is believed to stem from several mechanisms:
-
DNA Chain Termination: ADTT is intracellularly phosphorylated to its triphosphate form (ADTT-TP). This active metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesizing DNA by DNA polymerases. Once incorporated, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination and cell cycle arrest.
-
Mitochondrial Toxicity: ADTT can impair mitochondrial function through the inhibition of mitochondrial DNA (mtDNA) polymerase γ by ADTT-TP, leading to mtDNA depletion. Additionally, ADTT itself can competitively inhibit mitochondrial thymidine kinase 2, which is essential for the phosphorylation of thymidine within the mitochondria, thereby depleting the mitochondrial dTTP pool.[1]
-
Inhibition of Glycosylation: The monophosphate form of ADTT (ADTT-MP) can competitively inhibit the transport of pyrimidine-sugar nucleotide donors (e.g., UDP-galactose, UDP-N-acetylglucosamine) into the Golgi apparatus. This can disrupt the glycosylation of proteins and lipids, affecting a wide range of cellular functions.[2][3]
Q2: I am observing high levels of cell death in my experiments with ADTT. What are the potential causes and how can I reduce this?
A2: High cytotoxicity is a known issue with nucleoside analogs like ADTT. Here are some common causes and troubleshooting steps:
-
High Concentration of ADTT: The cytotoxic effects of ADTT are dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration that balances antiviral/antineoplastic activity with acceptable levels of cytotoxicity for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ADTT. This can be due to differences in cellular uptake, phosphorylation rates, and DNA repair capacities. Consider using a cell line known to be less sensitive or titrating the ADTT concentration accordingly.
-
Experimental Duration: Prolonged exposure to ADTT can lead to cumulative toxicity. You may need to optimize the duration of your experiment.
To reduce cytotoxicity, you can try the following:
-
Co-administration of Thymidine: Supplementing the culture medium with thymidine can help to competitively overcome the inhibitory effects of ADTT on mitochondrial thymidine kinase 2, potentially reducing mitochondrial toxicity.[1]
-
Optimize Drug Combination: If using ADTT in combination with other drugs, be aware of potential synergistic cytotoxic effects. For instance, combining AZT with thymidylate synthase inhibitors has been shown to increase its incorporation into DNA and enhance cell killing.[4]
-
Use of Protective Agents: While specific protective agents for ADTT are not well-documented, research into mitigating nucleoside analog toxicity is ongoing.
Q3: How can I assess the cytotoxicity of ADTT in my cell line?
A3: Several standard in vitro assays can be used to quantify the cytotoxic effects of ADTT:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment and verify concentrations. | |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination. | |
| Unexpectedly low cytotoxicity | Inefficient cellular uptake or phosphorylation of ADTT. | Use a different cell line or verify the expression of relevant nucleoside transporters and kinases. |
| Rapid degradation of ADTT in the culture medium. | Consider replenishing the medium with fresh ADTT during long-term experiments. | |
| Cell line has developed resistance. | If using a continuous culture, periodically re-start from a frozen stock. | |
| Discrepancy between different cytotoxicity assays | Assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). | Use a combination of assays to get a more complete picture of the cytotoxic effects. |
| Timing of the assay. | The kinetics of cell death can vary. Perform assays at different time points after ADTT exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on AZT, which can serve as a reference for experiments with ADTT.
Table 1: In Vitro Cytotoxicity of AZT in Human Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| HCT-8 (colon tumor) | 5 days | 55 | [5] |
| MGH-U1 (bladder cancer) | 24 hours | Not cytotoxic up to 500 µM | |
| HCT-8 (colon cancer) | 24 hours | Not cytotoxic up to 500 µM |
Table 2: Inhibition Constants (Ki) of AZT and its Metabolites
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Mitochondrial DNA Polymerase γ | AZT-TP | 1.8 ± 0.2 | Competitive | [6] |
| Mitochondrial DNA Polymerase γ | AZT-TP | 6.8 ± 1.7 | Non-competitive | [6] |
| Mitochondrial Thymidine Kinase 2 (Heart) | AZT | 10.6 ± 4.5 | Competitive | [1] |
| Mitochondrial Thymidine Kinase 2 (Liver) | AZT | 14.0 ± 2.5 | Competitive | [1] |
Experimental Protocols
1. General Cell Culture and ADTT Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of ADTT in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of ADTT. Include a vehicle control (medium with the solvent at the same concentration used for the highest ADTT dose).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment: Following incubation, proceed with the chosen cytotoxicity assay.
2. MTT Cytotoxicity Assay
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.
-
MTT Addition: After the ADTT treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Overview of ADTT's main cytotoxic pathways.
Caption: A typical experimental workflow for assessing ADTT cytotoxicity.
References
- 1. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination studies with 3'-azido-3'-deoxythymidine (AZT) plus ICI D1694. Cytotoxic and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of 3'-Azido-3'-deoxy-4'-thiothymidine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3'-Azido-3'-deoxy-4'-thiothymidine (AZT-4S) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of AZT-4S in solution?
The stability of this compound (AZT-4S), a thionucleoside analog, in solution can be influenced by several factors, primarily:
-
pH: Aqueous solutions with acidic or alkaline pH can promote hydrolysis or other degradation reactions. For the related compound 4-thiothymidine, pH has been shown to influence its characteristics, with deprotonation occurring at alkaline pH.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Storing solutions at lower temperatures is generally recommended.
-
Light Exposure: Similar to other nucleoside analogs, prolonged exposure to light, particularly UV light, may lead to photodegradation. Studies on 4-thiothymidine have investigated its photostability.[1]
-
Oxidizing Agents: The thio-group in the 4'-position is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidation byproducts.
-
Solvent: The choice of solvent can impact the stability of AZT-4S. While aqueous buffers are common, organic solvents or co-solvents might be necessary for certain applications and can influence stability.
Q2: What are the potential degradation pathways for AZT-4S?
While specific degradation pathways for AZT-4S are not extensively documented in the provided search results, based on the chemistry of related 4'-thionucleosides and other nucleoside analogs, potential degradation pathways may include:
-
Hydrolysis of the Glycosidic Bond: This would lead to the separation of the thymine base from the 4'-thiosugar moiety. This is a common degradation pathway for nucleosides.[2]
-
Oxidation of the Thioether: The sulfur atom in the 4'-position can be oxidized to a sulfoxide or sulfone, altering the molecule's structure and potentially its biological activity.
-
Desulfurization: Conversion of the 4'-thio group back to an oxygen, resulting in the formation of 3'-Azido-3'-deoxythymidine (AZT). Studies on 4-thiothymidine have shown the generation of thymidine as a byproduct under prolonged irradiation.[1]
-
Reactions involving the Azido Group: The 3'-azido group is generally stable but can undergo reactions under specific conditions, although this is less common under typical experimental settings.
Below is a hypothesized degradation pathway for AZT-4S.
Caption: Hypothesized degradation pathways for this compound (AZT-4S).
Q3: What are the recommended storage conditions for AZT-4S solutions?
To maximize the stability of AZT-4S in solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C for long-term storage. For short-term use, solutions can be kept at 2-8°C. | Minimizes the rate of chemical degradation. |
| pH | Maintain a pH range of 6.0-7.5. Use a buffered solution (e.g., phosphate-buffered saline). | Avoids acid- and base-catalyzed hydrolysis.[1] |
| Light | Protect from light by using amber vials or wrapping containers in aluminum foil. | Prevents potential photodegradation.[1] |
| Atmosphere | For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the thioether. |
| Solvent | Use high-purity, nuclease-free water or appropriate buffers. If using organic solvents, ensure they are anhydrous and free of peroxides. | Reduces the risk of contamination and unwanted side reactions. |
Troubleshooting Guide
Problem: I am observing a loss of potency or inconsistent results with my AZT-4S solution.
This could be due to the degradation of the compound. Follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for inconsistent experimental results with AZT-4S.
Experimental Protocols
Protocol 1: Stability Assessment of AZT-4S in Solution via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of AZT-4S in a given solution over time. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[3]
Materials:
-
This compound (AZT-4S)
-
Solvent/buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Reference standard of AZT-4S
-
Incubator or water bath
-
Amber vials
Methodology:
-
Solution Preparation: Prepare a stock solution of AZT-4S in the solvent/buffer of interest at a known concentration. Aliquot the solution into several amber vials.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity of AZT-4S. This will serve as the baseline.
-
Incubation: Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
HPLC Analysis: Analyze the sample from the vial by HPLC.
-
Injection: Inject a fixed volume of the sample onto the HPLC column.
-
Separation: Use a suitable gradient of the mobile phase to separate AZT-4S from any potential degradation products.
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for AZT-4S.
-
-
Data Analysis:
-
Calculate the peak area of AZT-4S at each time point.
-
Determine the percentage of AZT-4S remaining relative to the initial concentration at T=0.
-
Observe the appearance and growth of any new peaks, which may correspond to degradation products.
-
The workflow for this stability study is illustrated below.
Caption: Experimental workflow for assessing the stability of AZT-4S in solution.
References
- 1. pH-related features and photostability of 4-thiothymidine in aqueous solution: an investigation by UV-visible, NMR and FTIR-ATR spectroscopies and by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
addressing off-target effects of 3'-Azido-3'-deoxy-4'-thiothymidine
Welcome to the technical support center for 3'-Azido-3'-deoxy-4'-thiothymidine. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
This compound is a synthetic nucleoside analog. Similar to other thymidine analogs like 3'-azido-3'-deoxythymidine (AZT or Zidovudine), it is designed to act as a chain terminator during DNA synthesis. Upon phosphorylation to its triphosphate form by cellular kinases, it can be incorporated into a growing DNA strand by DNA polymerases. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating DNA elongation. Its primary on-target effects are typically the inhibition of viral reverse transcriptases or cellular DNA polymerases involved in pathological processes.
Q2: What are the known or anticipated off-target effects of this compound?
While specific data for this compound is limited, based on its structural similarity to AZT and other nucleoside analogs, the primary off-target effects are expected to be related to mitochondrial toxicity . This is primarily due to the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating and repairing mitochondrial DNA (mtDNA). Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and apoptosis. Other potential off-target effects may include cytotoxicity in rapidly dividing cells due to the inhibition of nuclear DNA polymerases, although Pol γ is often more sensitive to this class of compounds.
Q3: How does the 4'-thio modification potentially alter the off-target profile compared to AZT?
The substitution of the oxygen atom with a sulfur atom in the furanose ring at the 4' position can alter the sugar pucker conformation and the overall geometry of the nucleoside. This modification can influence its interaction with the active sites of various DNA polymerases. Studies on other 4'-thio-modified nucleosides suggest that this change can sometimes lead to increased metabolic stability or altered substrate specificity. For instance, some 4'-thionucleosides have shown potent antiviral or anticancer activity. However, it is crucial to experimentally determine if this modification enhances or diminishes its inhibitory activity towards host polymerases like Pol γ, and thus its mitochondrial toxicity profile.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
Question: I am observing significant cell death in my uninfected or non-target cell lines at concentrations where I expect to see specific on-target effects. How can I troubleshoot this?
Answer:
Unexpectedly high cytotoxicity can stem from several factors, primarily off-target effects on cellular metabolism and DNA replication. Here’s a systematic approach to investigate the issue:
1. Confirm Compound Integrity and Concentration:
-
Verify the purity and stability of your this compound stock.
-
Ensure accurate dilution calculations and proper storage of the compound.
2. Assess Mitochondrial Health:
-
Hypothesis: The observed cytotoxicity is due to mitochondrial dysfunction.
-
Recommended Experiments:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye like JC-1 or TMRM to assess changes in ΔΨm. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization, an early sign of mitochondrial toxicity.
-
Reactive Oxygen Species (ROS) Measurement: Employ probes like MitoSOX Red to specifically measure mitochondrial superoxide levels. An increase in ROS is a common consequence of impaired electron transport chain function.
-
Cellular ATP Level Quantification: Measure total cellular ATP levels using a luciferase-based assay. A significant drop in ATP suggests impaired oxidative phosphorylation.
-
3. Evaluate Mitochondrial DNA (mtDNA) Content:
-
Hypothesis: The compound is inhibiting mtDNA replication, leading to its depletion.
-
Recommended Experiment:
-
Quantitative PCR (qPCR): Measure the relative amount of a mitochondrial gene (e.g., MT-ND1) to a nuclear gene (e.g., B2M). A decrease in the mtDNA/nDNA ratio over time indicates mtDNA depletion.
-
Experimental Workflow for Investigating High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Troubleshooting Table for High Cytotoxicity
| Symptom | Potential Cause | Suggested Action |
| High background signal in cytotoxicity assay | High cell density | Determine the optimal cell count for the assay by performing a cell titration experiment. |
| Inconsistent results between replicates | Uneven cell plating or compound distribution | Ensure proper mixing of cell suspension before plating and use appropriate pipetting techniques for adding the compound. |
| Cytotoxicity observed at very low concentrations | High sensitivity of the cell line to mitochondrial toxins | Consider using cell lines with different metabolic profiles (e.g., cells grown in galactose medium to force reliance on oxidative phosphorylation). |
| No change in mtDNA content despite cytotoxicity | Acute mitochondrial dysfunction not involving mtDNA depletion | Focus on assays for mitochondrial membrane potential, ROS production, and ATP levels, which can indicate more immediate effects on the electron transport chain. |
Issue 2: Lack of On-Target Activity at Non-Toxic Concentrations
Question: I am not observing the desired inhibitory effect on my target (e.g., a viral reverse transcriptase) at concentrations that are non-toxic to my host cells. What could be the reason?
Answer:
This issue often points to problems with the intracellular activation of the nucleoside analog or inherent resistance of the target enzyme.
1. Verify Intracellular Phosphorylation:
-
Hypothesis: The compound is not being efficiently converted to its active triphosphate form.
-
Recommended Experiment:
-
HPLC or LC-MS/MS Analysis: Treat cells with the compound and analyze cell lysates to quantify the levels of the monophosphate, diphosphate, and triphosphate forms. This will determine if the phosphorylation cascade is a limiting step.
-
2. Assess Direct Enzyme Inhibition:
-
Hypothesis: The triphosphate form of the compound is a weak inhibitor of the target enzyme.
-
Recommended Experiment:
-
In Vitro Polymerase Inhibition Assay: Synthesize or obtain the triphosphate form of this compound. Perform a kinetic analysis (e.g., determine IC50 or Ki values) using the purified target polymerase (e.g., viral reverse transcriptase) and compare its inhibitory potency against host DNA polymerases (α, β, and γ).
-
Logical Flow for Investigating Lack of Activity
Caption: Investigation pathway for lack of on-target activity.
Troubleshooting Table for Lack of On-Target Activity
| Symptom | Potential Cause | Suggested Action |
| Low levels of triphosphate metabolite | Inefficient phosphorylation by cellular kinases | Use cell lines known to have high levels of the relevant nucleoside kinases or consider co-administering agents that might boost phosphorylation. |
| High IC50 value for the target enzyme | The compound is a poor inhibitor of the target | Re-evaluate the structure-activity relationship of the compound. The 4'-thio modification may negatively impact binding to the target polymerase. |
| Compound is not taken up by the cells | Poor cell permeability | Although unlikely for many nucleoside analogs, you can assess cellular uptake using a radiolabeled or fluorescently tagged version of the compound. |
Data Presentation
Table 1: Comparative Inhibition of Human DNA Polymerases by Nucleoside Analog Triphosphates
| Compound (Triphosphate Form) | DNA Polymerase α (Ki, µM) | DNA Polymerase β (Ki, µM) | DNA Polymerase γ (Ki, µM) | Reference |
| AZT-TP | 230 | 73 | 0.04 | [1] |
| EFdA-TP | >100 | >100 | 25 | [2] |
| This compound-TP | Data not available | Data not available | Data not available |
Note: Data for this compound triphosphate is not currently available in the public domain and needs to be determined experimentally.
Table 2: Cytotoxicity of 4'-Thio-modified Nucleoside Analogs in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| 4'-Thiothymidine | L1210 | Not specified | Cytotoxic | [3] |
| 4'-Thiothymidine | H-Ep-2 | Not specified | Cytotoxic | [3] |
| 4'-Thiothymidine | CCRF-CEM | Not specified | Cytotoxic | [3] |
| 5-aza-4'-thio-2'-deoxycytidine | Solid Tumor Lines (average of 10) | 7 days | 1.2 | [4] |
| 5-aza-4'-thio-2'-deoxycytidine | Liquid Tumor Lines (average of 6) | 7 days | 0.03 | [4] |
| This compound | Various | To be determined | Data not available |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
Cells treated with this compound and control cells.
-
DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Real-time PCR instrument.
Procedure:
-
Cell Lysis and DNA Isolation:
-
Harvest approximately 2 x 10^6 cells for each condition.
-
Isolate total genomic DNA according to the manufacturer's protocol of your chosen kit.
-
Quantify the DNA concentration and assess purity (A260/A280 ratio).
-
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the mitochondrial and nuclear targets.
-
For each reaction, use 1-5 ng of total DNA as a template.[5]
-
Include no-template controls for each primer set.
-
Run each sample in triplicate.
-
-
Real-Time PCR Cycling:
-
Use a standard cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the average Ct for the triplicates.
-
Calculate ΔCt = (Average nDNA Ct) - (Average mtDNA Ct).
-
The relative mtDNA content is calculated as 2 x 2^ΔCt.
-
Signaling Pathway: Mechanism of Mitochondrial Toxicity
Caption: Proposed mechanism of mitochondrial toxicity.
Protocol 2: In Vitro DNA Polymerase Gamma (Pol γ) Inhibition Assay
This protocol is to determine the inhibitory potential of the triphosphate form of this compound on purified Pol γ.
Materials:
-
Purified recombinant human DNA Polymerase γ.
-
This compound triphosphate.
-
Primed DNA template (e.g., poly(dA)-oligo(dT)).
-
[α-32P]dATP or other labeled dNTP.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA).
-
Unlabeled dNTPs.
-
Stop solution (e.g., 50 mM EDTA).
-
Apparatus for gel electrophoresis and autoradiography or scintillation counting.
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the reaction buffer, primed DNA template, and a mix of dNTPs including the radiolabeled dNTP.
-
Add varying concentrations of the this compound triphosphate to different tubes. Include a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified Pol γ.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated nucleotides, or run the samples on a denaturing polyacrylamide gel.
-
Quantify the incorporated radioactivity using a scintillation counter or by densitometry of the autoradiogram.
-
-
Data Analysis:
-
Plot the percentage of Pol γ inhibition versus the concentration of the inhibitor.
-
Calculate the IC50 value from the dose-response curve. Further kinetic experiments can be designed to determine the inhibition constant (Ki).
-
References
- 1. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mitochondrial DNA copy number in suspected cancer patients by a well optimized ddPCR method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Detection and Quantification of Mitochondrial DNA Deletion(s), Depletion, and Over-Replication in Patients with Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-Thionucleoside Analogs
Welcome to the technical support center for the synthesis of 4'-thionucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this complex area of medicinal chemistry. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 4'-thionucleoside analogs?
A1: There are three main approaches for the synthesis of 4'-thionucleosides[1]:
-
Ring-Opening Strategy: This method involves the conversion of a suitable precursor, like a lactone, into a terminal thioepoxide. Subsequent opening of the thioepoxide with a nucleophile generates the thiofuranoside ring, which is then converted to the final thionucleoside.[1]
-
Pummerer-Type Reactions: This strategy involves the oxidation of a tetrahydrothiophene precursor, followed by the addition of a nucleobase onto the in situ-generated thionium ion.[1][2]
-
Intramolecular Cyclization: This approach relies on the cyclization of an acyclic thioaminal, which is formed from the stereoselective addition of a nucleobase to an acyclic dithioacetal.[1] A newer, flexible strategy involves a de novo synthesis relying on an α-fluorination and aldol reaction of α-heteroaryl acetaldehydes, followed by a double displacement reaction using NaSH.[3]
Q2: Why is controlling stereoselectivity, particularly at the anomeric (C1') position, a major challenge?
A2: Controlling stereoselectivity to obtain the desired β-anomer is a significant hurdle because many glycosylation reactions lack inherent facial selectivity, often resulting in a mixture of α and β anomers.[4] The stereochemical outcome is influenced by factors such as the nature of the substituent at the C2' position, the choice of Lewis acid, the solvent, and the reaction temperature.[1] For instance, in some cases, thermodynamic equilibrium at higher temperatures can favor the desired β-anomer.[1] Stereoselective methods, such as those using 4-thiofuranoid glycals or SN2 reactions controlled by 5-membered ring coordination, have been developed to address this challenge.[4][5]
Q3: What are the key considerations when developing a protecting group strategy for 4'-thiosugars?
A3: A robust protecting group strategy is critical due to the multiple hydroxyl groups with similar reactivities.[6] Key considerations include:
-
Orthogonality: Protecting groups must be selectively removable without affecting other groups.[6]
-
Stability: The groups must be stable throughout the multi-step synthesis. Benzyl ethers are often used as "permanent" groups due to their stability under acidic and basic conditions, while silyl ethers and acetals serve as temporary protection.[7][8]
-
Influence on Reactivity: Protecting groups are not just masks; they influence the reactivity of the sugar. For example, acyl groups at the C2' position can provide anchimeric assistance to ensure 1,2-trans selectivity in glycosylation.[9][10]
-
Compatibility with Sulfur: The presence of the thioether in the ring can affect the stability and reactivity of certain protecting groups. Reaction conditions for deprotection must be chosen carefully to avoid unintended reactions with the sulfur atom.[11]
Q4: What are the most common methods for the glycosylation step, and what are their pros and cons?
A4: The glycosylation step, which forms the crucial C-N bond, is often the most challenging part of the synthesis. Common methods include:
-
Vorbrüggen-type Condensation: This is a widely used method involving the reaction of a silylated nucleobase with an activated 4-thiosugar (e.g., an acetate) in the presence of a Lewis acid like SnCl₄ or TMSOTf.[4][12] A major drawback is often the lack of desired β-stereoselectivity.[4]
-
Pummerer Reaction: This method generates a thionium ion intermediate in situ, which is then trapped by the nucleobase. It can offer a more direct route but requires careful control of reaction conditions.[1][2]
-
Glycal-based Methods: Using 4-thiofuranoid glycals, electrophilic glycosidation (e.g., initiated by PhSeCl or NIS) can proceed with high stereoselectivity, yielding the β-anomer as a single isomer in some cases.[4][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q: My glycosylation reaction yield is low, or the reaction is not proceeding. What are the possible causes and solutions? A: Low glycosylation yields can stem from several factors.
-
Cause 1: Inactive Thiosugar Donor. The activating group on the anomeric carbon (e.g., acetate, mesylate) may not be a good enough leaving group under the reaction conditions.
-
Cause 2: Insufficiently Activated Nucleobase. The nucleobase must be sufficiently nucleophilic. Silylation of the nucleobase (e.g., with BSA or HMDS) is critical for Vorbrüggen-type reactions.[12][15]
-
Solution: Ensure the silylation step is complete before adding the sugar donor and Lewis acid. Refluxing with the silylating agent may be necessary.[12]
-
-
Cause 3: Inappropriate Lewis Acid or Reaction Conditions. The choice and amount of Lewis acid are crucial. Too little may not activate the donor, while too much can cause degradation.
Q: I'm getting a poor ratio of β:α anomers. How can I improve stereoselectivity? A: Achieving a high β:α ratio is a common challenge.
-
Strategy 1: Leverage Neighboring Group Participation. An acyl protecting group (like benzoyl or acetyl) at the C2' position can form a dioxolanylium ion intermediate that blocks the α-face of the sugar, directing the incoming nucleobase to the β-face.
-
Strategy 2: Optimize Reaction Temperature. For some systems, the β-anomer is thermodynamically more stable. Running the reaction at a higher temperature can allow for equilibration, increasing the proportion of the β-product.[1]
-
Strategy 3: Change the Synthetic Approach. If optimizing conditions fails, consider a different synthetic strategy known for high stereoselectivity, such as using a 4-thiofuranoid glycal as a precursor.[4]
Q: My 5'-phosphorylation using standard POCl₃ protocols is failing. What's the issue? A: Standard phosphorylation methods can fail for 4'-thionucleosides due to an intramolecular side reaction.
-
Cause: The sulfur atom at the 4' position can attack the newly formed 5'-phosphate intermediate, leading to the formation of a stable bicyclic episulfonium intermediate, which prevents the desired reaction from proceeding.[16]
-
Solution: Use an alternative one-pot phosphorylation method, such as the Ludwig-Eckstein procedure, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. This method avoids the conditions that lead to the episulfonium ion and has been used to successfully synthesize 4'-thioUTP and 4'-thioCTP in good yields (55-75%).[16]
Q: I'm observing degradation of my nucleobase during the synthesis. How can I prevent this? A: Nucleobase degradation, especially with purines, can occur under harsh reaction conditions.
-
Cause: Strong Lewis acids or high temperatures can lead to cleavage of the N-glycosidic bond or other side reactions.[17]
-
Solution 1: Milder Conditions. Optimize the reaction by using a lower temperature or a less harsh Lewis acid. Screen different solvents, as they can significantly impact reaction outcomes.
-
Solution 2: Protect the Nucleobase. Ensure that exocyclic amino groups on purine bases (adenine, guanine) are adequately protected (e.g., with a benzoyl group) to prevent side reactions.
-
Solution 3: Adjust Reactant Stoichiometry. Use the minimum effective amount of the Lewis acid and other reagents to reduce the chance of degradation.
Q: Purification of the final 4'-thionucleoside analog is proving difficult. What are the best practices? A: Purification can be challenging due to the similar polarities of anomers and byproducts.
-
Method 1: Flash Column Chromatography. This is the most common method. Careful selection of the solvent system (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) is critical for separating anomers.[1][12]
-
Method 2: HPLC. For difficult separations or for achieving high purity, reverse-phase High-Performance Liquid Chromatography (HPLC) is recommended.[12][18]
-
Method 3: Crystallization/Trituration. If the product is a solid, fractional crystallization or trituration from a suitable solvent system can be an effective, scalable method for isolating a single anomer or removing impurities.[15]
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for key steps in 4'-thionucleoside synthesis, providing a basis for comparison and optimization.
| Reaction Step | Substrate/Precursor | Key Reagents/Conditions | Product | Yield (%) | Anomer Ratio (β:α) | Reference |
| Thiosugar Synthesis | Methyl-2,3-di-O-benzoyl-4-S-benzoyl-β-d-ribopyranoside | AcOH, Ac₂O, H₂SO₄ | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose | Quantitative | N/A | [12] |
| Glycosylation (Uracil) | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose | Silylated Uracil, SnCl₄, Acetonitrile, 40°C | 1-[2,3-Di-O-benzoyl-5-O-acetyl-4-thio-β-d-ribofuranosyl]uracil | ~80% (of β) | Not specified | [12] |
| Glycosylation (2,6-Dichloropurine) | Cyclic Thiofuranoside | 2,6-Dichloropurine, DBU, TMSOTf, 84°C | N9-coupled products | Not specified | 5:1 | [1] |
| 5'-Triphosphorylation | 1-(2,3-Di-O-acetyl-4-thio-β-D-ribofuranosyl)uracil | Ludwig-Eckstein reagent, bis(tri-n-butylammonium)pyrophosphate | 4'-Thiouridine 5'-triphosphate (thioUTP) | 55% | N/A | [16] |
| 3'-Phosphitylation | 2′‐O‐tert‐Butyldimethylsilyl‐5′‐O‐dimethoxytrityl‐4′‐thiouridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 4'-Thiouridine Phosphoramidite | 98% | N/A | [2][12] |
Experimental Protocols
Protocol 1: Synthesis of a Key Thiosugar Intermediate
This protocol describes the synthesis of 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose (4), a versatile precursor for glycosylation reactions.[12]
-
Preparation: Add methyl-2,3-di-O-benzoyl-4-S-benzoyl-β-d-ribopyranoside (3) (62.0 g, 0.130 mol) to an ice-cold solution of acetic acid (400 ml), acetic anhydride (400 ml), and sulfuric acid (40 ml) at -10°C.
-
Reaction: Allow the light yellow solution to stand at 4°C for 18 hours.
-
Quenching: Decompose the acid by adding sodium acetate (120 g).
-
Workup: Reduce the reaction mixture to approximately 50% volume in vacuo. Co-evaporate with toluene three times to ~50% volume.
-
Extraction: Dilute the residue with dichloromethane (1.5 L) and treat with saturated aqueous NaHCO₃, followed by solid NaHCO₃ until the solution is neutral.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product as a foam. The product is often used in the next step without further purification.
Protocol 2: One-Pot Synthesis of 4'-Thiouridine 5'-Triphosphate (thioUTP)
This protocol details an efficient method for 5'-triphosphorylation that avoids the formation of episulfonium intermediates.[16]
-
Preparation: To a solution of 1-(2,3-di-O-acetyl-4-thio-β-D-ribofuranosyl)uracil (5) (89 mg, 0.26 mmol) in pyridine–DMF, add a freshly prepared 1 M solution of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in dioxane (290 μl, 0.29 mmol). Stir at room temperature.
-
Reaction Step 1: After 10 minutes, quickly add a 0.5 M solution of bis(tri-n-butylammonium)pyrophosphate in DMF (780 μl, 0.39 mmol) and tri-n-butylamine (278 μl, 1.17 mmol).
-
Reaction Step 2 (Oxidation): Stir for an additional 10 minutes, then add a solution of 1% iodine in pyridine/H₂O (98/2, v/v) (5 ml).
-
Deprotection & Purification: After the reaction is complete, quench with aqueous Na₂SO₃ and treat with concentrated NH₄OH. Purify the resulting solution by DEAE Sephadex column chromatography to yield the desired thioUTP (7).
Protocol 3: Synthesis of a 4'-Thiouridine Phosphoramidite Building Block
This protocol describes the final step in preparing a 4'-thionucleoside for automated solid-phase oligonucleotide synthesis.[2][12]
-
Preparation: Dry 2′-O-tert-Butyldimethylsilyl-5′-O-dimethoxytrityl-4′-thiouridine (396 mg, 0.58 mmol) by co-evaporation with anhydrous acetonitrile and place under a nitrogen atmosphere.
-
Reagents: Dissolve the dried starting material in anhydrous dichloromethane (5 ml). Add N,N-diisopropylethylamine (DIPEA) (0.3 ml, 1.74 mmol).
-
Reaction: Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (0.16 ml, 0.70 mmol) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 5 hours, monitoring completion by TLC.
-
Quenching & Workup: Quench the reaction with anhydrous EtOH (0.2 ml). Dilute the mixture with hexane.
-
Purification: Apply the diluted mixture directly to a flash silica gel column and elute with a gradient of 10–50% EtOAc in hexane to yield the final phosphoramidite product as a white foam (Yield: 98%).
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of 4'-thionucleoside analogs.
Caption: General workflow for the synthesis of 4'-thionucleoside analogs.
References
- 1. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center [mdpi.com]
- 2. Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. STEREOSELECTIVE SYNTHESIS OF 1′-FUNCTIONALIZED-4′-THIONUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Thiouridine,4-S-U Oligonucleotide Modification [biosyn.com]
minimizing degradation of 3'-Azido-3'-deoxy-4'-thiothymidine during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3'-Azido-3'-deoxy-4'-thiothymidine during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Temperature: Like many nucleoside analogs, elevated temperatures can accelerate degradation. The 4'-thio modification, in particular, can be susceptible to temperature-dependent degradation pathways such as desulfurization.
-
Light Exposure: The 4'-thio moiety is known to be sensitive to light. Prolonged exposure, especially to UV light, can lead to photo-degradation, resulting in byproducts that may interfere with your experiments.
-
pH: Extremes in pH should be avoided. While specific data for this compound is limited, related 4'-thionucleosides have shown instabilities under certain pH conditions. It is advisable to maintain solutions at a neutral pH whenever possible.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it as a dry powder at -20°C or lower, protected from light. For stock solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution into light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: 3'-Azido-3'-deoxythymidine (AZT), a closely related compound, is soluble in water up to 50 mg/mL and in DMSO up to 100 mM.[1] It is reasonable to expect similar solubility for the 4'-thio derivative. For cell culture experiments, it is crucial to use sterile, nuclease-free water or DMSO and to filter-sterilize the final solution.
Q4: How stable are solutions of this compound for in vitro experiments?
A4: Based on data for the parent compound, AZT, aqueous stock solutions are stable for a limited time. It is recommended to use fresh solutions. If stored, they may be stable for up to 24 hours at room temperature or for 48 hours when refrigerated.[1] However, due to the added sensitivity of the 4'-thio group, it is highly advisable to prepare solutions immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Prepare fresh solutions of this compound for each experiment. Avoid using previously frozen stock solutions if possible. Protect all solutions from light during preparation and use. |
| Incorrect concentration | Verify the concentration of your stock solution using a spectrophotometer. Ensure complete dissolution of the powder. |
| Cell line variability | Ensure consistent cell passage number and health. Test the compound on a fresh batch of cells. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step |
| Photo-degradation | Prepare and handle the compound and its solutions under low-light conditions. Use amber vials or wrap containers in aluminum foil. Analyze a freshly prepared sample as a control. |
| Desulfurization | If your analytical method allows, look for the mass of the corresponding 3'-Azido-3'-deoxythymidine (without the 4'-thio group) as a potential degradation product. |
| Oxidation or hydrolysis | Ensure solvents are degassed and of high purity. Maintain a neutral pH in aqueous solutions. |
Quantitative Data Summary
The following table summarizes the stability of the closely related compound, 3'-Azido-3'-deoxythymidine (AZT), in solution. While not specific to the 4'-thio derivative, it provides a useful baseline.
| Solvent | Storage Temperature | Concentration | Duration of Stability |
| Water | Room Temperature | 50 mg/mL | ~24 hours[1] |
| Water | Refrigerated (2-8°C) | 50 mg/mL | ~48 hours[1] |
| DMSO | -20°C | 100 mM | Stable for extended periods, but fresh is recommended. |
Experimental Protocols
Protocol: Preparation of a Sterile Stock Solution for Cell Culture
-
Pre-Experiment Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Work in a sterile biological safety cabinet.
-
Use sterile, nuclease-free water or cell-culture grade DMSO.
-
-
Dissolution:
-
Calculate the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of solvent to the powder.
-
Vortex gently until the powder is completely dissolved. Protect from light by wrapping the tube in aluminum foil.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Inferred metabolic activation pathway.
References
refining dosage for in vitro studies of 3'-Azido-3'-deoxy-4'-thiothymidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 3'-Azido-3'-deoxy-4'-thiothymidine. The information is tailored for researchers, scientists, and drug development professionals to assist in refining dosages and interpreting results from in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing no biological effect or toxicity with this compound in my in vitro assays?
A1: Initial research on the synthesis and antiviral activity of this compound has reported that the compound is not toxic and does not possess detectable biological activity[1]. If you are not observing an effect, it may be consistent with these published findings. It is crucial to include positive controls, such as the well-characterized analogue 3'-Azido-3'-deoxythymidine (AZT, Zidovudine), to ensure your assay system is performing as expected.
Q2: How does the 4'-thio modification potentially alter the compound's activity compared to AZT?
A2: The replacement of the oxygen atom with a sulfur atom in the furanose ring at the 4' position fundamentally changes the molecule's structure and electronic properties. This modification can affect its ability to be phosphorylated by cellular kinases, which is a critical step for activation. The well-studied analogue, AZT, must be converted to its triphosphate form to become active[2][3][4]. If this compound is a poor substrate for these kinases, it would not be activated and thus would not show biological activity.
Q3: What is the established mechanism of action for the parent compound, 3'-Azido-3'-deoxythymidine (AZT)?
A3: AZT is a nucleoside analogue that, once inside a cell, is phosphorylated by cellular kinases to AZT-monophosphate (AZT-MP), then to the diphosphate (AZT-DP), and finally to the active triphosphate form (AZT-TP)[4][5]. AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA strand, causing chain termination due to the absence of a 3'-hydroxyl group[2][3][4]. This dual action effectively halts viral replication[6].
Q4: What are typical effective and cytotoxic concentrations for AZT in in vitro studies?
A4: The effective and cytotoxic concentrations of AZT are highly dependent on the cell line used. T-lymphoid cells are generally more sensitive than monocytic or fibroblastoid cells[7]. For example, the IC50 (concentration for 50% inhibition) for antiviral activity can be as low as 0.02 µM in sensitive cell lines, while cytotoxicity (IC50) in some cancer cell lines can be around 55 µM[7][8]. This highlights the importance of determining the therapeutic index (ratio of cytotoxic to effective concentration) for your specific experimental system.
Data on 3'-Azido-3'-deoxythymidine (AZT) for Comparative Analysis
The following tables summarize quantitative data for the active analogue AZT to provide a reference for expected concentration ranges in in vitro studies.
Table 1: Antiviral Activity of AZT in Different Human Cell Lines
| Cell Line | Cell Type | Virus | IC50 (µM) | Reference |
|---|---|---|---|---|
| MOLT4 | T lymphocytoid | Feline Leukemia Virus | 0.02 | [7] |
| HT1080 | Fibroblastoid | Feline Leukemia Virus | 1.75 | [7] |
| U937 | Monocytoid | Feline Leukemia Virus | 2.31 |[7] |
Table 2: Cytotoxicity of AZT in Various Human Cell Lines
| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| HCT-8 | Colon Tumor | 5 days | 55 | [8] |
| HL-60 | Promyelocytic Leukemia | Not Specified | 670 | [9] |
| H-9 | T-cell | Not Specified | 100 | [9] |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | 100 | [9] |
| CEM (wild type) | T-lymphoblastoid | Not Specified | 350 | [5] |
| Human Erythroid Progenitors | Bone Marrow | Not Specified | 1-5 | [10] |
| Human Non-Erythroid Progenitors | Bone Marrow | Not Specified | 20-40 |[10] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a general framework for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Cells of interest (e.g., HeLa, A549, etc.)
-
Test compound (this compound) and positive control (e.g., AZT, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (Absorbance of treated cells / Absorbance of untreated cells) * 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling & Mechanism Diagrams
References
- 1. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3'-Azido-3'-deoxythymidine (AZT) inhibits proliferation in vitro of human haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of synthesized 3'-Azido-3'-deoxy-4'-thiothymidine
Welcome to the technical support center for 3'-Azido-3'-deoxy-4'-thiothymidine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic nucleoside analog of thymidine. The key modifications are the replacement of the 3'-hydroxyl group with an azido group and the 4'-oxygen atom of the ribose sugar with a sulfur atom. These modifications are intended to confer specific biological activities, such as antiviral or anticancer properties, by acting as a chain terminator in DNA synthesis. It is primarily used in preclinical research for drug development.
Q2: What are the potential sources of batch-to-batch variability in synthesized this compound?
A2: Batch-to-batch variability can arise from several factors during the multi-step synthesis process. Key sources include:
-
Purity: The presence of unreacted starting materials, intermediates, or byproducts.
-
Stereoisomers: The synthesis can potentially generate different stereoisomers (anomers) which may have different biological activities.
-
Impurities: Side reactions can introduce structurally similar impurities that are difficult to separate. For instance, incomplete azidation or thionation can lead to related impurities.
-
Solvent and Reagent Residues: Residual solvents or reagents from the purification process can affect the compound's stability and solubility.
-
Degradation: The compound may degrade upon storage, especially if exposed to light, high temperatures, or reactive chemicals.
Q3: How can I assess the purity and identity of a new batch of this compound?
A3: A comprehensive quality control (QC) assessment is crucial. We recommend a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups like the azido group.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C or below in a tightly sealed container, protected from light and moisture.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
This is a common problem that can often be traced back to the quality of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Purity of the Compound | 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier for the specific batch. 2. Perform Independent Analysis: Use HPLC to verify the purity. Compare the chromatogram with a previous batch that showed good activity. 3. Purify the Compound: If significant impurities are detected, consider repurification by preparative HPLC or recrystallization. |
| Presence of Inactive Stereoisomers | 1. Chiral Chromatography: Use a chiral HPLC column to separate and quantify the different stereoisomers. 2. NMR Analysis: Advanced NMR techniques can sometimes distinguish between stereoisomers. |
| Degradation of the Compound | 1. Check Storage Conditions: Ensure the compound has been stored correctly. 2. Re-analyze the Compound: Use HPLC and MS to check for degradation products. |
| Incorrect Concentration | 1. Verify Stock Solution Concentration: Use a spectrophotometer to measure the absorbance at the compound's λmax and calculate the concentration using the Beer-Lambert law. You will need the molar extinction coefficient for this. |
Issue 2: Poor solubility of the compound in my experimental buffer.
Solubility issues can lead to inaccurate dosing and unreliable results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound is not readily soluble in the chosen solvent. | 1. Consult Supplier's Data: Check the supplier's datasheet for recommended solvents. 2. Test Different Solvents: Try dissolving a small amount in various biocompatible solvents like DMSO, ethanol, or DMF before preparing a stock solution. 3. Use of Solubilizing Agents: Consider the use of excipients or co-solvents, but be mindful of their potential effects on your experimental system. |
| Precipitation upon dilution in aqueous buffer. | 1. Optimize Dilution Protocol: Try adding the stock solution to the aqueous buffer slowly while vortexing. 2. Adjust pH: The solubility of nucleoside analogs can be pH-dependent. Test the solubility at different pH values within the tolerated range of your experiment. 3. Prepare Fresh Dilutions: Do not store diluted aqueous solutions for extended periods as the compound may precipitate over time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).
Protocol 2: In Vitro Biological Activity Assay (Generic Example)
This protocol outlines a general workflow for comparing the biological activity of different batches. The specific cell line and endpoint will depend on the intended application.
-
Cell Culture: Culture the target cells (e.g., a specific cancer cell line or a virus-infected cell line) under standard conditions.
-
Compound Preparation: Prepare stock solutions of each batch of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a dose-response curve.
-
Treatment: Seed the cells in 96-well plates and allow them to attach overnight. The next day, treat the cells with the different concentrations of each batch of the compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Endpoint Measurement: Assess the biological endpoint. This could be:
-
Cell Viability: Using assays like MTT, MTS, or CellTiter-Glo.
-
Viral Titer: Using plaque assays or RT-qPCR for viral load.
-
Enzyme Activity: If the compound targets a specific enzyme.
-
-
Data Analysis: Plot the dose-response curves for each batch and calculate the IC50 or EC50 values. Significant differences in these values between batches indicate variability.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 3'-Azido-3'-deoxythymidine (AZT) |
| Molecular Formula | C₁₀H₁₃N₅O₃S | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 283.31 g/mol | 267.24 g/mol |
| Appearance | White to off-white solid (typical) | White crystalline solid |
| Solubility | Soluble in DMSO, DMF, methanol | Soluble in water, ethanol, DMSO |
| λmax | ~267 nm | ~267 nm |
Note: Some data for this compound is extrapolated from structurally similar compounds due to limited public data.
Table 2: Example of Batch Comparison Data
| Batch ID | Purity (HPLC, %) | IC50 (µM) in Cell Line X |
| Batch A (Reference) | 99.5 | 5.2 ± 0.4 |
| Batch B | 95.2 | 12.8 ± 1.1 |
| Batch C | 99.1 | 5.5 ± 0.6 |
Visualizations
Caption: Workflow for quality control and biological activity assessment of new batches.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 3'-Azido-3'-deoxy-4'-thiothymidine and Other Nucleoside Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxicity of 3'-Azido-3'-deoxy-4'-thiothymidine (4'-thio-AZT) against other widely used nucleoside analogs such as Zidovudine (AZT), Stavudine (d4T), and Zalcitabine (ddC). This analysis is supported by experimental data from peer-reviewed studies to aid in the evaluation of potential therapeutic candidates.
Executive Summary
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action relies on the inhibition of viral or cellular polymerases, leading to the termination of DNA chain elongation. However, off-target effects on host cell polymerases, particularly mitochondrial DNA polymerase gamma, can lead to significant cytotoxicity. This guide focuses on this compound, a derivative of the well-known anti-HIV drug Zidovudine (AZT), and compares its cytotoxic profile to that of other nucleoside reverse transcriptase inhibitors (NRTIs). The substitution of the 4'-oxygen with a sulfur atom in the ribose ring can significantly alter the biological activity and toxicity of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for 4'-thio-AZT and other nucleoside analogs in various human cell lines. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | - | Not toxic | [1] |
| Zidovudine (AZT) | HCT-8 | 55 | [2] |
| Zidovudine (AZT) | MGH-U1 | >500 | [3] |
| Zidovudine (AZT) | HCT-8 | >500 | [3] |
| Stavudine (d4T) | - | - | - |
| Zalcitabine (ddC) | - | - | - |
Data for Stavudine (d4T) and Zalcitabine (ddC) in directly comparable assays was not available in the searched literature.
One study on the synthesis and antiviral activity of 4'-thio-2'-deoxy nucleoside analogues reported that 3'-azido-4'-thio-deoxythymidine was not toxic and showed no detectable biological activity[1]. In contrast, Zidovudine (AZT) has demonstrated varying levels of cytotoxicity. For instance, in the human colon tumor cell line HCT-8, the IC50 of AZT after a 5-day exposure was 55 µM[2]. Another study found that a 24-hour exposure to AZT at concentrations up to 500 µM was not cytotoxic to MGH-U1 bladder cancer and HCT-8 colon cancer cells in a colony-forming assay[3]. The cytotoxicity of nucleoside analogs is often cell-type dependent and influenced by the metabolic state of the cells. For example, AZT showed greater cytotoxicity in stimulated peripheral blood mononuclear cells (PBMCs) than in resting PBMCs[4].
Mechanism of Cytotoxicity
The primary mechanism of cytotoxicity for many nucleoside analogs is the inhibition of mitochondrial DNA (mtDNA) polymerase γ. This leads to mtDNA depletion, mitochondrial dysfunction, and subsequent cellular toxicity. The incorporation of these analogs into the growing DNA chain by polymerase γ causes chain termination.
The cytotoxicity of AZT is believed to be mediated through mitochondrial damage and is associated with mtDNA depletion. The triphosphate form of AZT (AZTTP) is a known inhibitor of mitochondrial DNA polymerase γ[5].
The rationale for synthesizing 4'-thionucleosides is that the larger sulfur atom, replacing the furanose ring oxygen, can alter the sugar pucker and the stability of the glycosidic bond, potentially leading to a more favorable biological activity profile, including reduced cytotoxicity. The available data, although limited, suggests that 4'-thio-AZT may have a significantly lower cytotoxic potential compared to AZT.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate nucleoside analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the nucleoside analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Prepare a 96-well plate with cells in culture medium (100 µL per well) at a desired density.
-
Compound Treatment: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired period of exposure.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mixture.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the CC50 as described for the MTT assay.
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of action of nucleoside analogs and a conceptual workflow for cytotoxicity screening.
Caption: General mechanism of action of nucleoside analogs leading to cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity screening of nucleoside analogs.
Conclusion
Based on the limited available data, this compound appears to exhibit a more favorable cytotoxicity profile compared to its parent compound, Zidovudine. The single reported study indicating a lack of toxicity for 4'-thio-AZT is promising; however, further comprehensive studies are warranted to directly compare its cytotoxicity against a panel of other nucleoside analogs in various cell lines. Such studies would be crucial for determining its therapeutic index and potential as a future antiviral or anticancer agent. The experimental protocols and mechanistic overview provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination studies with 3'-azido-3'-deoxythymidine (AZT) plus ICI D1694. Cytotoxic and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 3'-Azido-3'-deoxy-4'-thiothymidine as an antiviral agent
A note on 3'-Azido-3'-deoxy-4'-thiothymidine: Initial investigations into the antiviral potential of this compound revealed the compound to be devoid of detectable biological activity and cytotoxicity.[1] Consequently, this guide will focus on other biologically active 4'-thionucleoside analogs and compare their antiviral efficacy to established antiviral agents.
The substitution of the 4'-oxygen atom with sulfur in the furanose ring of nucleoside analogs has given rise to a class of compounds known as 4'-thionucleosides. This structural modification often imparts increased metabolic stability against degradation by phosphorylases, enhancing their potential as therapeutic agents.[2] This guide provides a comparative overview of the antiviral activity of prominent 4'-thiothymidine analogs, with a focus on their performance against various viruses and a comparison with the well-established antiviral drug, Zidovudine (AZT).
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of 4'-thionucleoside analogs is typically evaluated by their ability to inhibit viral replication, commonly measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Concurrently, their potential for cellular toxicity is assessed by determining the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4'-Thiothymidine | HSV-1 | HEL | 0.01 | 0.8 | 80 | [3] |
| HSV-2 | HEL | 0.04 | 0.8 | 20 | [3] | |
| VZV | HEL | 0.09 | 0.8 | 8.9 | [3] | |
| HCMV | HEL | 1 | 0.8 | <1 | [3] | |
| 5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) | Vaccinia Virus | MDBK | 0.04 | >100 | >2500 | [4] |
| Cowpox Virus | MDBK | 0.03 | >100 | >3333 | [4] | |
| HSV-1 | HFF | 0.02 | 25 | 1250 | [4] | |
| HSV-2 | HFF | 0.03 | 25 | 833 | [4] | |
| VZV | HFF | 0.07 | 25 | 357 | [4] | |
| HCMV | HFF | 0.8 | 25 | 31 | [4] | |
| KAY-2-41 (1'-methyl-substituted 4'-thiothymidine) | HSV-1 | HEL | 0.07 | 12 | 171 | [3] |
| KAH-39-149 (4'-azido analog of 4'-thiothymidine) | HSV-1 | HEL | 0.2 | 10 | 50 | [3] |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 | 29 | 7250 |
Mechanism of Action of 4'-Thionucleosides
Similar to other nucleoside analogs, 4'-thionucleosides exert their antiviral effect by acting as chain terminators during viral DNA synthesis. The proposed mechanism involves several key steps:
-
Cellular Uptake: The 4'-thionucleoside analog is transported into the host cell.
-
Phosphorylation: Cellular and/or viral kinases sequentially phosphorylate the analog to its active triphosphate form. The initial phosphorylation is often the rate-limiting step and can be dependent on viral-specific enzymes, such as thymidine kinase (TK) in the case of herpesviruses, which contributes to their selective toxicity.
-
Inhibition of Viral Polymerase: The triphosphate analog competes with the natural deoxynucleotide triphosphate for the active site of the viral DNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA elongation and thereby inhibiting viral replication.
Caption: Mechanism of action of 4'-thionucleoside antiviral agents.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates.
-
Virus stock of known titer.
-
Test compound dilutions.
-
Cell culture medium (e.g., MEM).
-
Overlay medium (e.g., methylcellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Mix equal volumes of each compound dilution with a virus suspension containing a known number of plaque-forming units (PFU).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose, to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
Caption: Workflow of a typical plaque reduction assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Materials:
-
Host cells seeded in 96-well plates.
-
Test compound dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for a period equivalent to the duration of the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
References
- 1. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4'-Thionucleosides in HIV Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HIV activity of various 4'-thionucleosides. The data presented is compiled from peer-reviewed studies and is intended to facilitate the identification of promising lead compounds for further development.
4'-Thionucleosides are a class of nucleoside analogues in which the 4'-oxygen atom of the ribose sugar ring is replaced by a sulfur atom. This modification has been shown to confer potent anti-HIV activity, primarily through the inhibition of the viral enzyme reverse transcriptase. This guide offers a comparative overview of the in vitro efficacy and cytotoxicity of several 4'-thionucleoside derivatives.
Data Summary: Anti-HIV Activity and Cytotoxicity
The following table summarizes the quantitative data on the anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of selected 4'-thionucleosides from various studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| β-L-2'-F-4'-S-d4C (17) | HIV-1(LAI) | PBM | 0.12 | >100 | >833 | [1] |
| β-L-2'-F-4'-S-d4FC (18) | HIV-1(LAI) | PBM | 0.15 | >100 | >667 | [1] |
| β-L-2'-F-4'-S-d4A (27) | HIV-1(LAI) | PBM | 1.74 | >100 | >57 | [1] |
| 4'-ThioddC (27) | HIV | - | "modest" | - | - | [2][3] |
| 3'-Azido-4'-thio-deoxythymidine (10) | HIV | - | Inactive | Not toxic | - | [4] |
| 4'-Thiothymidine (8) | - | - | - | Toxic | - | [4] |
| 4'-C-ethynyl-2'-deoxy-4'-thiocytidine (18) | - | - | - | - | - | [5] |
Note: "PBM" refers to Peripheral Blood Mononuclear cells. A dash (-) indicates that the data was not provided in the cited source. The term "modest" activity for 4'-ThioddC indicates that it showed some inhibition but was not highly potent.[2][3]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative analysis. Specific parameters may vary between individual studies.
Anti-HIV Activity Assay in Peripheral Blood Mononuclear (PBM) Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMs) are isolated from healthy donors. The cells are stimulated with phytohemagglutinin (PHA) to induce proliferation, making them susceptible to HIV-1 infection.
-
Infection and Treatment: PHA-stimulated PBMs are infected with a laboratory-adapted strain of HIV-1 (e.g., LAI). Following infection, the cells are cultured in the presence of serial dilutions of the test compounds.
-
Endpoint Measurement: After a defined incubation period (typically 7 days), the level of viral replication is quantified. This is commonly done by measuring the activity of reverse transcriptase in the cell culture supernatant using a colorimetric assay.
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to untreated control cultures. The EC50 value is then determined from the dose-response curve.
Cytotoxicity Assay
This assay measures the concentration of a compound that reduces the viability of host cells by 50% (CC50), providing an indication of the compound's toxicity. The MTT assay is a common method.
-
Cell Culture: Human cell lines such as CEM (a T-lymphoblastoid cell line) or Vero (kidney epithelial cells from an African green monkey) are cultured in appropriate media. For PBM cells, unstimulated cells are used.
-
Compound Incubation: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a period that typically corresponds to the duration of the antiviral assay.
-
MTT Addition and Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Measurement: The insoluble formazan crystals are dissolved using a solubilization solution. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The CC50 value is determined from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction and Detection: The reaction is initiated and allowed to proceed for a set time. The amount of newly synthesized DNA is then quantified. This can be done using various methods, including colorimetric assays where biotin- and digoxigenin-labeled nucleotides are incorporated and subsequently detected.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Mechanism of Action and Experimental Workflow
General Mechanism of Action of 4'-Thionucleoside Reverse Transcriptase Inhibitors (NRTIs)
4'-Thionucleosides act as competitive inhibitors of the HIV-1 reverse transcriptase (RT).[6] Like other NRTIs, they are prodrugs that must be anabolically phosphorylated to their active triphosphate form by host cell kinases.[6][7] This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety leads to the termination of DNA chain elongation, thus halting viral replication.[6][7]
Caption: General mechanism of action for 4'-thionucleoside reverse transcriptase inhibitors.
Experimental Workflow for Evaluation of 4'-Thionucleosides
The evaluation of novel 4'-thionucleosides for their anti-HIV potential typically follows a structured workflow, beginning with synthesis and progressing through in vitro and biochemical assays.
Caption: A typical experimental workflow for the evaluation of 4'-thionucleosides.
References
- 1. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Landscape of HIV-1 Resistance: A Comparative Analysis of 3'-Azido-3'-deoxythymidine (Zidovudine)
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleoside reverse transcriptase inhibitors (NRTIs) marked a pivotal moment in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). Among these, 3'-Azido-3'-deoxythymidine, commonly known as Zidovudine (AZT), was the first antiretroviral agent to be approved. While its introduction revolutionized HIV-1 treatment, the emergence of drug resistance remains a significant clinical challenge. This guide provides an in-depth comparison of the resistance profile of AZT with other widely used NRTIs, namely lamivudine (3TC), tenofovir disoproxil fumarate (TDF), and abacavir (ABC). By presenting key experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to equip researchers with a comprehensive understanding of NRTI resistance, thereby facilitating the development of more robust and durable therapeutic strategies.
Comparative Resistance Profiles of NRTIs
The development of resistance to NRTIs is primarily driven by mutations in the viral reverse transcriptase (RT) enzyme. These mutations can be broadly categorized into two main mechanisms: discrimination and excision. Discrimination-based resistance involves mutations that enhance the RT's ability to differentiate between the natural deoxynucleoside triphosphate (dNTP) and the NRTI analogue, leading to reduced incorporation of the drug. The M184V and K65R mutations are prime examples of this mechanism.[1][2] In contrast, the excision mechanism, primarily associated with thymidine analogue mutations (TAMs) induced by drugs like AZT, involves the removal of the incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume.[2][3]
The following tables summarize the impact of key resistance mutations on the phenotypic susceptibility of HIV-1 to AZT, 3TC, TDF, and ABC, presented as fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type virus.
| Mutation | Zidovudine (AZT) | Lamivudine (3TC) | Tenofovir (TDF) | Abacavir (ABC) | Primary Resistance Mechanism |
| Wild-Type | 1 | 1 | 1 | 1 | - |
| M184V | ↓ (Hypersusceptible) | ↑↑↑ (>200-fold) | ↓ (Hypersusceptible) | ↑ (Low-level) | Discrimination |
| K65R | ↓ (Hypersusceptible) | ↑ (Low-level) | ↑↑ (Intermediate) | ↑↑ (Intermediate) | Discrimination |
| K70R (TAM) | ↑ (Low-level) | ↔ | ↔ | ↔ | Excision |
| T215Y/F (TAM) | ↑↑ (Intermediate) | ↔ | ↑ (Low-level) | ↑ (Low-level) | Excision |
| M41L + T215Y (TAMs) | ↑↑↑ (High-level) | ↔ | ↑↑ (Intermediate) | ↑↑ (Intermediate) | Excision |
| Multiple TAMs | ↑↑↑ (High-level) | ↔ | ↑↑↑ (High-level) | ↑↑↑ (High-level) | Excision |
| K65R + M184V | ↓ (Hypersusceptible) | ↑↑↑ (High-level) | ↑ (Low-level) | ↑↑↑ (High-level) | Discrimination |
Data synthesized from multiple sources.[1][4][5][6] Arrows indicate the direction of change in susceptibility (↑ increase in resistance, ↓ decrease in resistance/hypersusceptibility, ↔ minimal change). The number of arrows corresponds to the magnitude of the effect.
Key Resistance Pathways
The genetic pathways to resistance for different NRTIs are distinct and can have complex interactions. Understanding these pathways is crucial for predicting cross-resistance and designing effective salvage therapies.
Thymidine Analogue Mutations (TAMs)
Prolonged therapy with thymidine analogues like AZT and stavudine (d4T) selects for a series of mutations known as TAMs.[2] These mutations, including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, confer resistance primarily through an ATP-dependent phosphorolytic removal of the incorporated NRTI.[3] There are two main TAM pathways: the TAM-1 pathway (including M41L, L210W, and T215Y) and the TAM-2 pathway (including D67N, K70R, and K219Q/E).[2] The accumulation of TAMs leads to broad cross-resistance among most NRTIs.[2][7]
M184V and K65R Resistance Pathways
The M184V mutation is selected by lamivudine (3TC) and emtricitabine (FTC) and confers high-level resistance to these drugs.[1] Interestingly, M184V can re-sensitize HIV-1 to AZT and tenofovir.[8] The K65R mutation is primarily selected by tenofovir, abacavir, and didanosine (ddI) and confers broad cross-resistance to most NRTIs except for AZT, to which it can induce hypersusceptibility.[8][9] There is a bidirectional antagonism between K65R and TAMs, meaning the presence of one set of mutations can suppress the phenotypic effect of the other.[4]
Experimental Protocols
The assessment of antiretroviral drug resistance is performed using two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays detect drug-resistance mutations in the viral genes encoding the drug targets, such as the reverse transcriptase gene for NRTIs.[10] Sanger sequencing has been the standard method for this purpose.[11]
Workflow for Genotypic Resistance Testing:
Protocol Outline:
-
Sample Collection and Preparation: Collect whole blood in EDTA tubes. Separate plasma by centrifugation. A minimum viral load of 500-1000 copies/mL is generally required for successful amplification.[10]
-
Viral RNA Extraction: Extract viral RNA from plasma using commercially available kits.
-
Reverse Transcription and PCR (RT-PCR): Convert the viral RNA to complementary DNA (cDNA) and amplify the reverse transcriptase region of the pol gene using specific primers.[12]
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations.
-
Interpretation: Identified mutations are interpreted for their association with drug resistance using databases such as the Stanford University HIV Drug Resistance Database.[11]
Phenotypic Resistance Testing (e.g., PhenoSense Assay)
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.[13] The result is reported as the fold-change in the IC50 of the patient's virus compared to a drug-susceptible reference virus.[14]
Protocol Outline:
-
Sample Preparation: Similar to genotypic testing, plasma with a sufficient viral load is required.[14]
-
Generation of Recombinant Virus: The patient's reverse transcriptase gene is amplified by RT-PCR and inserted into a standardized viral vector that lacks its own RT gene. This creates a recombinant virus containing the patient's RT.[15]
-
Cell Culture and Drug Exposure: The recombinant viruses are used to infect susceptible cells in the presence of serial dilutions of various NRTI drugs.
-
Measurement of Viral Replication: Viral replication is typically measured by a reporter gene (e.g., luciferase) activity.[15]
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is determined for both the patient-derived virus and a wild-type reference virus.
-
Fold-Change Determination: The fold-change in IC50 is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus. This value quantifies the level of resistance.[14]
Conclusion
The resistance profile of Zidovudine is complex and primarily driven by the accumulation of Thymidine Analogue Mutations, which confer resistance through an excision-based mechanism. This contrasts with the discrimination-based resistance conferred by mutations like M184V and K65R, which are selected by other NRTIs. The interplay between these different resistance pathways highlights the importance of combination antiretroviral therapy and the need for careful consideration of a patient's treatment history and resistance profile when selecting subsequent regimens. The experimental protocols outlined provide the foundation for accurately assessing NRTI resistance, guiding clinical decision-making, and furthering research into novel antiretroviral agents with improved resistance profiles.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The K65R Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Exhibits Bidirectional Phenotypic Antagonism with Thymidine Analog Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.hivdb.org [cms.hivdb.org]
- 7. Thymidine analogue mutation: Significance and symbolism [wisdomlib.org]
- 8. thebodypro.com [thebodypro.com]
- 9. The K65R mutation in HIV-1 reverse transcriptase: genetic barriers, resistance profile and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 11. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 12. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 13. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3'-Azido-3'-deoxy-4'-thiothymidine in HIV-1 Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3'-Azido-3'-deoxy-4'-thiothymidine, a nucleoside reverse transcriptase inhibitor (NRTI), in the context of Human Immunodeficiency Virus type 1 (HIV-1) cross-resistance. Due to the limited availability of comprehensive cross-resistance data for this specific compound in the public domain, this document summarizes the existing findings on its general anti-HIV activity and compares it with related 4'-thioether analogs and established NRTIs.
Executive Summary
Data Presentation: Anti-HIV-1 Activity
The following table summarizes the in vitro anti-HIV-1 activity of this compound and related compounds from a key study by Haraguchi et al. (2008), compared with the well-characterized NRTI, Zidovudine (AZT).
| Compound | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | IIIB | 0.0031 | >100 | >32,258 |
| 4'-Cyano-4'-thiothymidine | IIIB | 0.0028 | >100 | >35,714 |
| M184V | 0.0029 | >100 | >34,483 | |
| 4'-Ethynyl-4'-thiothymidine | IIIB | 0.0017 | >100 | >58,824 |
| M184V | 0.0015 | >100 | >66,667 | |
| Zidovudine (AZT) | IIIB | 0.004 | >100 | >25,000 |
EC50: 50% effective concentration required to inhibit HIV-1 replication. CC50: 50% cytotoxic concentration. Selectivity Index (SI): Ratio of CC50 to EC50. IIIB: Wild-type HIV-1 strain. M184V: HIV-1 strain with a mutation conferring resistance to Lamivudine (3TC) and Emtricitabine (FTC).
Data for this compound and its 4'-cyano and 4'-ethynyl analogs are from Haraguchi et al., J Med Chem, 2008.[1] AZT data is provided as a typical reference value.
Experimental Protocols
The following is a detailed methodology for a typical in vitro HIV-1 drug susceptibility assay using the p24 antigen capture ELISA, a common method for quantifying viral replication.
Objective: To determine the concentration of a compound required to inhibit 50% of HIV-1 replication (EC50) in a cell-based assay.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM).
-
HIV-1 viral stock (wild-type or resistant strains).
-
Test compound (this compound) and reference NRTIs.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and IL-2 (for PBMCs).
-
96-well cell culture plates.
-
HIV-1 p24 Antigen Capture ELISA kit.
-
Plate reader.
Procedure:
-
Cell Preparation: Healthy donor PBMCs are isolated and stimulated with phytohemagglutinin (PHA) for 2-3 days, or a continuous T-cell line is cultured to an appropriate density.
-
Drug Preparation: The test compound and reference drugs are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment:
-
Cells are seeded in a 96-well plate.
-
Cells are infected with a standardized amount of HIV-1 virus stock.
-
Immediately after infection, the serially diluted compounds are added to the respective wells. Control wells with infected but untreated cells and uninfected cells are included.
-
-
Incubation: The plates are incubated at 37°C in a humidified, 5% CO2 incubator for 5-7 days to allow for viral replication.
-
Quantification of Viral Replication (p24 ELISA):
-
After the incubation period, the cell culture supernatant is harvested.
-
The supernatant is treated with a lysis buffer to inactivate the virus and release the p24 capsid protein.[2]
-
The concentration of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[2][3] This typically involves the following steps:
-
Addition of the lysed supernatant to microplate wells coated with anti-p24 antibodies.
-
Incubation to allow p24 antigen to bind to the coated antibodies.
-
Washing to remove unbound materials.
-
Addition of a biotinylated anti-p24 detector antibody, followed by incubation.
-
Washing, followed by the addition of a streptavidin-enzyme conjugate.
-
Addition of a chromogenic substrate, resulting in a color change proportional to the amount of p24 antigen present.
-
Stopping the reaction and reading the absorbance at a specific wavelength using a plate reader.
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of recombinant p24 antigen.
-
The concentration of p24 in each sample is determined from the standard curve.
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to the untreated virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is performed on uninfected cells treated with the same range of drug concentrations to determine the CC50 value.
Mandatory Visualizations
References
Evaluating the Therapeutic Index of 3'-Azido-3'-deoxy-4'-thiothymidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of 3'-Azido-3'-deoxy-4'-thiothymidine (AZT-4'-S), a nucleoside reverse transcriptase inhibitor (NRTI), against established antiretroviral drugs, Zidovudine (AZT) and Lamivudine (3TC). The therapeutic index, a ratio of a drug's toxicity to its efficacy, is a critical measure in drug development, indicating its safety margin. A higher therapeutic index suggests a more favorable safety profile.
Executive Summary
Experimental evidence indicates that this compound exhibits a profoundly high, albeit undefined, therapeutic index. Initial in vitro studies have demonstrated a lack of both detectable biological activity against HIV and cellular toxicity at the concentrations tested. In stark contrast, Zidovudine and Lamivudine, while effective antiviral agents, exhibit measurable cytotoxicity, resulting in defined therapeutic indices. This guide presents the available data, details the experimental methodologies for assessing the therapeutic index, and illustrates the underlying mechanism of action for this class of compounds.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
The therapeutic index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). The table below summarizes the available data for AZT-4'-S and its comparators.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | - | No detectable activity | No toxicity observed | Undetermined (High) |
| Zidovudine (AZT) | MT-4 | 0.0066 | 34.05 | >5159 |
| Lamivudine (3TC) | MT-4 | 3.1 | >100 | >32.26 |
Note: The data for Zidovudine and Lamivudine in MT-4 cells are derived from multiple sources and represent approximate values to illustrate the comparative therapeutic indices. The lack of quantifiable activity and toxicity for this compound prevents the calculation of a precise therapeutic index.
Experimental Protocols
Determination of 50% Effective Concentration (EC50) for Antiviral Activity
The EC50 value, representing the concentration of a drug that inhibits 50% of viral replication, is a key measure of its potency. For NRTIs like this compound, this is typically determined through an in vitro anti-HIV assay.
Principle: This assay measures the inhibition of HIV-1 reverse transcriptase (RT), an enzyme essential for the virus to convert its RNA genome into DNA.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4)
-
HIV-1 viral stock
-
Test compounds (this compound, Zidovudine, Lamivudine)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well microtiter plates
-
Reverse transcriptase assay kit (commercial or in-house)
-
Plate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Infection: Infect the cells with a standardized amount of HIV-1.
-
Treatment: Immediately after infection, add the diluted test compounds to the appropriate wells. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication (typically 4-7 days).
-
RT Assay: After incubation, collect the cell culture supernatant. Measure the reverse transcriptase activity in the supernatant using a commercially available kit or an in-house protocol. This typically involves a colorimetric or radioactive assay.
-
Data Analysis: Determine the percentage of RT inhibition for each compound concentration compared to the virus control. The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of 50% Cytotoxic Concentration (CC50)
The CC50 value is the concentration of a compound that causes a 50% reduction in cell viability. This is a crucial measure of a drug's toxicity to host cells. The MTT assay is a widely used colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4)
-
Test compounds (this compound, Zidovudine, Lamivudine)
-
Cell culture medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate MT-4 cells in a 96-well plate at an optimal density for growth.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period consistent with the antiviral assay (e.g., 4-7 days) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining the therapeutic index.
Validating the Target Specificity of 3'-Azido-3'-deoxy-4'-thiothymidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target specificity of 3'-Azido-3'-deoxy-4'-thiothymidine (AZT-4S), a sulfur-substituted analogue of the renowned anti-HIV drug Zidovudine (AZT). In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), target specificity is a critical determinant of both antiviral efficacy and patient safety. High specificity for the viral reverse transcriptase (RT) over human DNA polymerases is the hallmark of a successful NRTI. This guide synthesizes available experimental data to objectively compare AZT-4S with its parent compound, AZT, and other NRTIs, offering insights into its potential as a therapeutic agent.
Comparative Analysis of Target Specificity
The primary target for NRTIs like AZT and its analogues is the HIV-1 reverse transcriptase. However, their interaction with human DNA polymerases, particularly the mitochondrial DNA polymerase γ (Pol γ), is a major source of clinical toxicity. An ideal NRTI should exhibit potent inhibition of HIV-1 RT while having minimal effect on host polymerases.
A pivotal study on the synthesis and antiviral activity of several 4'-thio-2'-deoxy nucleoside analogues, including 3'-azido-4'-thio-deoxythymidine (AZT-4S), reported that the compound was not toxic and had no detectable biological activity against HIV and several herpesviruses.[1] This finding suggests a significantly different biological profile compared to its parent compound, AZT.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the inhibitory activities of AZT-triphosphate (the active form of AZT) against its primary viral target and key off-target human polymerases. Data for AZT-4S is based on the available literature.
| Compound | Target Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| AZT-4S-TP | HIV-1 Reverse Transcriptase | No detectable activity[1] | > Highest tested concentration[1] |
| AZT-TP | HIV-1 Reverse Transcriptase | ~0.0022 - 0.04 µM[2] | - |
| AZT-TP | Human DNA Polymerase α | ~230 µM | - |
| AZT-TP | Human DNA Polymerase β | ~73 µM | - |
| AZT-TP | Human DNA Polymerase γ | - | >100 µM |
Note: The triphosphate form (TP) of the nucleoside analogue is the active inhibitor of the polymerase.
Cellular Antiviral Activity and Cytotoxicity
The therapeutic potential of an antiviral compound is often expressed by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50 or IC50). A higher SI value indicates a more favorable therapeutic window.
| Compound | Cell Line | Antiviral Activity (EC50) vs. HIV-1 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| AZT-4S | Various | No detectable activity[1] | Not toxic[1] | Not applicable |
| AZT | MT-4 | ~0.005 µM | >100 µM | >20,000 |
| Lamivudine (3TC) | MT-4 | ~0.01 µM | >100 µM | >10,000 |
| Tenofovir (TFV) | MT-4 | ~0.5 µM | >100 µM | >200 |
Visualizing the Mechanism and Evaluation Workflow
To understand how NRTIs function and how their specificity is evaluated, the following diagrams illustrate the key pathways and processes.
Caption: Mechanism of Nucleoside Reverse Transcriptase Inhibitor (NRTI) Action.
Caption: Experimental workflow for validating the target specificity of an NRTI.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of standard protocols used to evaluate the target specificity of NRTIs.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay determines the inhibitory potential of a compound against the primary viral target.
-
Objective: To calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the triphosphate form of the NRTI against purified HIV-1 RT.
-
Principle: This is a cell-free assay that measures the ability of the viral enzyme to synthesize DNA using a synthetic template-primer, typically poly(rA)/oligo(dT). The reaction mixture includes the enzyme, the template-primer, radiolabeled or fluorescently-labeled deoxynucleotide triphosphates (dNTPs), and varying concentrations of the inhibitor (the NRTI-triphosphate).
-
Methodology:
-
Purified, recombinant HIV-1 RT is incubated with the poly(rA)/oligo(dT) template-primer.
-
A reaction mixture containing a buffer, MgCl₂, dithiothreitol (DTT), and a specific concentration of dTTP (the natural substrate) mixed with a radiolabeled tracer like [³H]dTTP is prepared.
-
The NRTI-triphosphate inhibitor is added to the reaction mixture at a range of concentrations.
-
The reaction is initiated by adding the enzyme-template complex and incubated at 37°C.
-
The reaction is stopped by adding a solution like ice-cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.
-
The precipitated DNA is collected on filters, washed, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration. For Ki determination, the assay is repeated at various substrate (dTTP) concentrations to perform kinetic analysis (e.g., using a Dixon plot).
-
Human DNA Polymerase Inhibition Assays (α, β, and γ)
These assays are critical for determining the off-target effects of the NRTI. The protocol is similar to the HIV-1 RT assay but uses purified human DNA polymerases.
-
Objective: To assess the inhibitory activity of the NRTI-triphosphate against key human DNA polymerases, especially the mitochondrial polymerase γ.
-
Methodology:
-
Purified recombinant human DNA polymerase α, β, or γ is used.
-
An appropriate template-primer is selected (e.g., activated calf thymus DNA).
-
The reaction is set up similarly to the RT assay, with the corresponding natural dNTPs (one of which is radiolabeled) and a range of inhibitor concentrations.
-
Following incubation and reaction termination, the incorporation of the radiolabel is measured.
-
IC50 or Ki values are calculated to determine the compound's inhibitory effect on each human polymerase. A high Ki or IC50 value for human polymerases is desirable.
-
Cellular Antiviral Activity Assay (EC50 Determination)
This assay measures the effectiveness of the compound in preventing viral replication in a cellular context.
-
Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HIV-1 replication in a susceptible human cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs).
-
Methodology:
-
Susceptible host cells are cultured in multi-well plates.
-
The cells are infected with a known amount of HIV-1.
-
Immediately after infection, the compound (in its prodrug form, e.g., AZT-4S or AZT) is added to the culture medium at various concentrations.
-
The cultures are incubated for several days to allow for viral replication.
-
The extent of viral replication is quantified by measuring a viral marker in the culture supernatant, such as the p24 antigen (using an ELISA) or RT activity.
-
The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated, infected cells.
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that is toxic to host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound in uninfected host cells.
-
Methodology:
-
The same cell line used for the antiviral assay is cultured in multi-well plates.
-
The cells are exposed to the same range of concentrations of the test compound as in the antiviral assay.
-
After a period of incubation equivalent to the antiviral assay, cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay that measures metabolic activity or cell membrane integrity.
-
The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Conclusion
The validation of target specificity is paramount in the development of NRTIs. While 3'-Azido-3'-deoxythymidine (AZT) demonstrates potent anti-HIV activity, its clinical utility is tempered by off-target effects, primarily through the inhibition of human mitochondrial DNA polymerase γ. The available data for its 4'-thio analogue, this compound (AZT-4S), presents a stark contrast. A 1991 study indicates that AZT-4S lacks detectable antiviral activity and associated cytotoxicity.[1]
This finding suggests that the substitution of the furanose ring oxygen with sulfur in this specific molecular context abrogates the biological activity necessary for both therapeutic effect and toxicity. While this renders AZT-4S non-viable as an anti-HIV agent based on current knowledge, it underscores the profound impact of subtle structural modifications on the interaction of nucleoside analogues with their target enzymes. Further investigation with modern assay systems could provide a more definitive quantification of its activity limits, but as it stands, AZT-4S serves as an important scientific benchmark demonstrating that not all structural modifications of a potent drug lead to a desirable or active profile. For researchers in drug development, this case highlights the intricate structure-activity relationships that govern NRTI efficacy and specificity.
References
- 1. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of human immunodeficiency virus type 1 replication in vitro by two-drug and three-drug combinations of 3'-azido-3'-deoxythymidine, phosphonoformate, and 2',3'-dideoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3'-Azido-3'-deoxy-4'-thiothymidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3'-Azido-3'-deoxy-4'-thiothymidine, an organic azide, is critical to ensure laboratory safety. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and they also possess toxic properties.[1][2] This guide provides essential safety and logistical information for the disposal of this compound, emphasizing procedural steps and best practices.
Immediate Safety and Handling Precautions:
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound for specific handling and emergency instructions. The following are general but critical safety protocols for handling organic azides:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3][4]
-
Ventilation: All work with azido compounds should be conducted in a properly functioning chemical fume hood.[3][5]
-
Avoid Ignition Sources: Keep azides away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Prevent Shock and Friction: Avoid grinding or subjecting the material to impact or friction. Do not use ground glass joints, as this can cause explosive decomposition.[3]
-
Use Appropriate Utensils: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[3][5] Use plastic or ceramic spatulas instead.[5]
-
Solvent Compatibility: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.[1][2]
Quantitative Data Summary for Organic Azide Handling
The following table summarizes key quantitative data for the safe handling and storage of organic azides. These are general guidelines and may need to be adjusted based on the specific properties of this compound.
| Parameter | Guideline | Source |
| Carbon to Nitrogen (C/N) Ratio | Azides with a C/N ratio between 1 and 3 should be stored below room temperature at a concentration of no more than 1 M and in quantities of 5 grams or less. Organic azides with a C/N ratio of less than 1 should not be isolated. | [3] |
| Storage Concentration | Should not exceed 1 M. | [1][3] |
| Storage Temperature | Store at -18°C, protected from light. | [1] |
| Decontamination Solution (for Sodium Azide) | A 20% aqueous solution of sodium nitrite can be used to destroy dilute solutions (≤5%) of sodium azide. For every 1 gram of sodium azide, 1.5 grams of sodium nitrite should be used. | [5] |
Note: The C/N ratio for this compound (C10H13N5O2S) is 2. While within the handleable range, caution is still required.
Disposal Procedures
The primary and safest method for the disposal of this compound is through your institution's designated chemical waste management program.[1]
Step-by-Step Disposal Workflow:
-
Inactivation (Recommended but requires expert chemical knowledge): Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[1] This is typically achieved through a chemical reduction reaction. This step should only be performed by trained personnel familiar with the specific reaction conditions required.
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled waste container.
-
The container must be compatible with the waste and should not be made of metal.
-
Label the container with "Azide Waste," the full chemical name, and any other required institutional hazard information.
-
-
Waste Segregation:
-
Crucially, do not mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[1]
-
Keep azide waste separate from other chemical waste streams to prevent unintended reactions.
-
-
Storage Pending Disposal:
-
Store the sealed azide waste container in a cool, dark, and well-ventilated area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the azide waste. Follow all institutional procedures for waste handover.
-
Experimental Protocol: Decontamination of Dilute Sodium Azide Solutions
While this protocol is for sodium azide, the principles of converting the azide to a less hazardous form are relevant. This procedure should not be attempted for this compound without consulting with a qualified chemist and your institution's EHS department, as the reactivity may differ.
Objective: To chemically neutralize dilute aqueous solutions of sodium azide (≤ 5%).
Materials:
-
Dilute sodium azide solution (≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO2)
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Outlet tubing directed to a fume hood flue
Procedure:
-
Place the dilute sodium azide solution in the three-necked flask inside a chemical fume hood.
-
Begin stirring the solution.
-
Slowly add the 20% sodium nitrite solution through the dropping funnel. Use 1.5 g of sodium nitrite for every 1 g of sodium azide in the solution.[5]
-
The reaction will produce nitrogen oxides, which must be safely vented into the fume hood flue.[5]
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
Neutralize the resulting solution to a pH of 6-9 with a dilute sodium hydroxide solution before disposing of it as hazardous waste.[5]
Note: Even after this procedure, the resulting solution should be disposed of as hazardous chemical waste and not poured down the drain.[5]
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3'-Azido-3'-deoxy-4'-thiothymidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 3'-Azido-3'-deoxy-4'-thiothymidine is paramount. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound in a laboratory setting. The following information is synthesized from safety data sheets for the closely related compound 3'-Azido-3'-deoxythymidine (Zidovudine or AZT) and general guidelines for handling hazardous azido compounds.
Hazard Identification and Risk Assessment:
This compound is a nucleoside analog containing an azido group. Azido compounds are known to be potentially explosive and toxic.[1][2] The primary risks associated with this compound include:
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[3] Nucleoside analogs can have toxic side effects, including potential carcinogenicity and mutagenicity.[3][4][5][6]
-
Explosive Potential: Organic azides can be sensitive to shock, heat, or friction, leading to violent decomposition.[1][2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[8] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For handling higher concentrations, consider a more resistant glove material underneath the nitrile gloves.[9] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.[4][10] | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned laboratory coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.[4] | Prevents inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. A spill kit appropriate for hazardous chemicals should also be available.
2. Weighing and Reconstitution:
-
Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[4]
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to minimize aerosol generation.
3. Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Incompatibilities: Do not expose the compound to strong oxidizing agents, excessive heat, or sources of ignition.[7]
4. Post-Experiment Decontamination:
-
Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment that has come into contact with the compound.
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[4] |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9] |
| Sharps Waste | Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container. |
Final Disposal:
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
